4'-Isopropylacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCCNYKIIUWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052330 | |
| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a powerful spicy, woody, herbaceous odour | |
| Record name | p-Isopropylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
252.00 to 254.00 °C. @ 760.00 mm Hg | |
| Record name | 4'-Isopropylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p-Isopropylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.975 | |
| Record name | p-Isopropylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
645-13-6 | |
| Record name | 1-[4-(1-Methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Isopropylacetophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Isopropylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165 | |
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| Record name | Ethanone, 1-[4-(1-methylethyl)phenyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(1-methylethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Isopropylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4'-isopropylacetophenone, a key intermediate in the pharmaceutical and fragrance industries. The core focus of this document is the Friedel-Crafts acylation of cumene (B47948), the most prevalent and industrially significant method for its preparation. This guide details the reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes quantitative data to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as p-isopropylacetophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized in the fragrance industry for its characteristic woody and herbaceous scent. The efficient and selective synthesis of this compound is, therefore, of significant interest. The primary industrial route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction offers a direct and high-yielding pathway to the desired product. This guide will delve into the intricacies of this synthesis, providing the necessary technical details for its successful implementation and optimization in a laboratory or industrial setting.
The Core Synthesis Mechanism: Friedel-Crafts Acylation
The synthesis of this compound from cumene is a classic example of a Friedel-Crafts acylation reaction. This reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of cumene. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1] The overall reaction can be represented as follows:
Cumene + Acetylating Agent --(Lewis Acid Catalyst)--> this compound
The acetylating agent can be either acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, such as AlCl₃, reacts with the acetylating agent to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.[2][3]
With acetyl chloride: CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻
With acetic anhydride: (CH₃CO)₂O + AlCl₃ → [CH₃CO]⁺[AlCl₃(OOCCH₃)]⁻
-
Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich benzene (B151609) ring of cumene. The isopropyl group on the cumene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the para-substituted product, this compound, is the major product.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is also regenerated in this step, although in practice, it often forms a complex with the ketone product, necessitating the use of stoichiometric amounts.[4]
Mandatory Visualization: Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for this compound synthesis.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. While aluminum chloride is the traditional catalyst, research into more environmentally friendly and reusable catalysts, such as zeolites, is ongoing.
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | 0 to rt | 0.5 | High (not specified) | [5] |
| FeCl₃ | Acetyl Chloride | 60 | 4-72 | 65-94 | [6] |
| Zeolite Beta | Acetic Anhydride | 225 | Not specified | 72 | [7] |
| Ga-modified Zeolite Beta | Acetic Anhydride | 225 | Not specified | 36 (continuous) | [7] |
| C25 Zeolite | Acetic Anhydride | 80 | 5 | 96.3 | [8] |
| Modified C25 Zeolite | Acetic Anhydride | 80 | 2 | 99.0 | [8] |
Note: "rt" denotes room temperature. Yields can vary based on the specific substrate and reaction scale.
Experimental Protocols
The following is a detailed methodology for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation, adapted from established procedures.[5]
Materials and Equipment
-
Reactants: Cumene, Acetyl Chloride, Anhydrous Aluminum Chloride
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Reagents for Workup: Ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Reaction Procedure
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane. Cool the stirred suspension to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 10 minutes.
-
Addition of Cumene: Dissolve cumene (0.050 mol, 1.0 equiv) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the cumene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.
-
Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Regioselectivity and Side Reactions
The Friedel-Crafts acylation of cumene is highly regioselective. The isopropyl group is an ortho-, para-director. However, due to the steric bulk of the isopropyl group, the acylation occurs predominantly at the para position, leading to this compound as the major product. The formation of the ortho-isomer is minimal.
Potential side reactions in Friedel-Crafts acylation are generally less problematic than in Friedel-Crafts alkylation.[1] Polyacylation is rare because the acetyl group is deactivating, making the product less reactive than the starting material. However, if the reaction temperature is not controlled, side reactions such as the cleavage of the isopropyl group or polymerization can occur.
Conclusion
The Friedel-Crafts acylation of cumene remains the most effective and widely used method for the synthesis of this compound. The use of aluminum chloride as a catalyst provides high yields, although its stoichiometric requirement and the generation of acidic waste are drawbacks. Emerging research on solid acid catalysts like zeolites shows promise for developing more environmentally benign and sustainable processes. The detailed mechanism and experimental protocol provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and further investigate this important chemical intermediate.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Friedel-Crafts Acylation of Cumene and its Theoretical Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) to synthesize 4'-isopropylacetophenone. It delves into the underlying reaction mechanism, offers detailed experimental protocols, presents quantitative data for theoretical and actual yield calculations, and discusses the critical factors influencing the reaction's outcome.
Introduction
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic example of electrophilic aromatic substitution.[1] In this reaction, an acyl group is introduced onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2] A significant advantage of this method over Friedel-Crafts alkylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents polysubstitution.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a more predictable product.
The acylation of cumene is of particular interest as it leads to the formation of this compound, a valuable intermediate in various synthetic pathways.[4][5] Understanding the nuances of this reaction, from theoretical yield calculations to practical experimental execution, is crucial for optimizing its application in research and development.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation of cumene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion electrophile, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.
The reaction pathway can be visualized as follows:
The isopropyl group of cumene is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation occurs predominantly at the para position, yielding this compound.
Experimental Protocols
Below are detailed methodologies for the Friedel-Crafts acylation of cumene. It is imperative to conduct this reaction under anhydrous conditions as the aluminum chloride catalyst is highly moisture-sensitive.[6]
Materials and Equipment
-
Reactants: Cumene (isopropylbenzene), Acetyl chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Workup Reagents: Ice, concentrated Hydrochloric Acid (HCl), saturated Sodium Bicarbonate (NaHCO₃) solution, anhydrous Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
General Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.[6] Cool the suspension to 0 °C in an ice bath.[7]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.[6]
-
Addition of Cumene: Dissolve cumene (1.0 equivalent) in dichloromethane and add it to the addition funnel. Add the cumene solution dropwise to the reaction mixture over approximately 15 minutes.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[6]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.[6]
Data Presentation and Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during workup. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.
Balanced Chemical Equation:
C₉H₁₂ (Cumene) + CH₃COCl (Acetyl Chloride) --(AlCl₃)--> C₁₁H₁₄O (this compound) + HCl
Reactant and Product Data
| Compound | Formula | Molar Mass ( g/mol ) |
| Cumene | C₉H₁₂ | 120.19 |
| Acetyl Chloride | CH₃COCl | 78.49 |
| Aluminum Chloride | AlCl₃ | 133.34 |
| This compound | C₁₁H₁₄O | 162.23[4] |
Example Calculation of Theoretical Yield
Based on a literature example, the following quantities were used:[7]
| Reagent | Mass / Volume | Moles | Equivalents |
| Cumene | 10.0 g | 0.0832 | 1.00 |
| Acetyl Chloride | 7.00 mL (d=1.104 g/mL) = 7.728 g | 0.0985 | 1.18 |
| Aluminum Chloride | 1.0 g | 0.0075 | 0.09 |
1. Identify the Limiting Reactant:
-
Moles of Cumene = 10.0 g / 120.19 g/mol = 0.0832 mol
-
Moles of Acetyl Chloride = 7.728 g / 78.49 g/mol = 0.0985 mol
The stoichiometry between cumene and acetyl chloride is 1:1. Since there are fewer moles of cumene, it is the limiting reactant.
2. Calculate the Theoretical Yield:
-
Theoretical moles of this compound = Moles of Cumene = 0.0832 mol
-
Theoretical Yield (mass) = 0.0832 mol * 162.23 g/mol = 13.50 g
3. Calculate the Percent Yield: The actual yield obtained in the experiment was 9.0 g.[7]
-
Percent Yield = (Actual Yield / Theoretical Yield) * 100
-
Percent Yield = (9.0 g / 13.50 g) * 100 = 66.7%
Factors Influencing Yield
Several factors can impact the actual yield of the Friedel-Crafts acylation of cumene:
-
Purity of Reagents: The use of high-purity starting materials is crucial for minimizing side reactions and achieving higher yields.[5]
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water present will deactivate the catalyst, reducing the reaction efficiency.
-
Reaction Temperature: While the initial addition is typically carried out at low temperatures to control the exothermic reaction, subsequent warming to room temperature is necessary to drive the reaction to completion.
-
Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product.[1] Insufficient catalyst can lead to incomplete conversion.
-
Workup Procedure: Inefficient extraction or loss of product during purification steps will lower the actual yield.
Logical Relationships and Workflow
The overall workflow from reaction setup to product analysis follows a logical progression.
Conclusion
The Friedel-Crafts acylation of cumene is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under anhydrous conditions, and precise control of reaction parameters are essential for maximizing the theoretical yield. This guide provides the foundational knowledge and practical details necessary for researchers and drug development professionals to successfully implement and optimize this important synthetic transformation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Solved A student performed the following Friedel-Crafts | Chegg.com [chegg.com]
Spectroscopic Analysis of 4'-Isopropylacetophenone: A Technical Guide
Introduction
4'-Isopropylacetophenone, also known as cumyl methyl ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. It is a valuable intermediate in the synthesis of pharmaceuticals and fragrances. A thorough understanding of its chemical structure and purity is paramount for its application in research, drug development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides a detailed overview of the spectroscopic data of this compound and the experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.91 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to C=O) |
| 7.32 | Doublet | 2H | 8.5 | Aromatic Protons (meta to C=O) |
| 2.98 | Septet | 1H | 7.0 | Isopropyl CH |
| 2.59 | Singlet | 3H | - | Acetyl CH₃ |
| 1.28 | Doublet | 6H | 7.0 | Isopropyl CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 198.0 | Carbonyl Carbon (C=O) |
| 154.5 | Aromatic Carbon (para to C=O, attached to isopropyl) |
| 135.0 | Aromatic Carbon (ipso to C=O) |
| 128.5 | Aromatic Carbons (ortho to C=O) |
| 126.5 | Aromatic Carbons (meta to C=O) |
| 34.2 | Isopropyl CH |
| 26.5 | Acetyl CH₃ |
| 23.8 | Isopropyl CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2965 | Strong | Aliphatic C-H Stretch (asymmetric) |
| ~2870 | Medium | Aliphatic C-H Stretch (symmetric) |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1605 | Medium | Aromatic C=C Stretch |
| ~1410 | Medium | CH₃ Bending |
| ~830 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |
Sample preparation: Gas Phase[1]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 162 | 19.1 | [M]⁺ (Molecular Ion) |
| 147 | 100.0 | [M-CH₃]⁺ (Base Peak) |
| 91 | 12.0 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 14.6 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized by "shimming" to achieve the best possible resolution.
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.
-
Initiate the acquisition to obtain the Free Induction Decay (FID) signal.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the acquisition parameters. A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire the ¹³C FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID signals of both ¹H and ¹³C experiments to obtain the respective spectra.
-
Phase the spectra to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or gas cell).
-
Software for data acquisition and analysis.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.
-
Data Processing: The resulting interferogram is converted to an IR spectrum via a Fourier transform. The background spectrum is automatically subtracted.
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in the molecule, such as the carbonyl (C=O) stretch, C-H stretches, and aromatic ring vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) for sample introduction (GC-MS)
-
Helium gas (carrier gas)
-
Data acquisition and analysis software
Procedure (using GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS Setup:
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range to be scanned, and detector voltage.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Separation and Ionization: The sample is vaporized and carried by the helium gas through the GC column, where it is separated from any impurities. As the this compound elutes from the column, it enters the ion source of the mass spectrometer. In the EI source, high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. The fragment with the highest abundance is known as the base peak.
References
Physical properties of 4'-Isopropylacetophenone (boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of 4'-Isopropylacetophenone
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and other relevant scientific disciplines.
Introduction
This compound (CAS No. 645-13-6) is an aromatic ketone. It is a colorless to pale yellow liquid at room temperature and is characterized by a distinct aromatic odor. Understanding its physical properties, such as boiling point and solubility, is crucial for its application in various chemical processes, including synthesis and formulation development.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Conditions |
| Boiling Point | 252.0 - 254.0 °C | @ 760 mmHg[1][2] |
| 248.0 °C | Not specified | |
| 119 - 120 °C | @ 10 mmHg (13.3 hPa)[3][4] | |
| Water Solubility | Insoluble | General observation[1] |
| 190.6 mg/L (estimated) | @ 25 °C[2] | |
| Solubility in Organic Solvents | Soluble | In alcohol and oils[1] |
| Moderately Soluble | In ethanol, methanol, and acetone[5] | |
| Slightly Soluble | In Chloroform[3][4] | |
| Sparingly Soluble | In Methanol[3][4] |
Experimental Protocols
Boiling Point Determination (Thiele Tube Method)
This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil or other suitable heating bath fluid
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
Safety goggles and lab coat
Procedure:
-
A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level just above the side arm.
-
The thermometer and test tube assembly is immersed in the Thiele tube, ensuring that the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated. This design allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in water and organic solvents can be performed as follows.
Materials:
-
This compound sample
-
A series of solvents: distilled water, ethanol, methanol, acetone, chloroform.
-
Small test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure for Qualitative Assessment:
-
Into separate, labeled test tubes, add 1 mL of each solvent.
-
To each test tube, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).
-
Stopper the test tubes and shake them vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
-
Allow the mixtures to stand and observe for any undissolved material.
-
If the substance dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves but not all, it is partially soluble.
Procedure for Semi-Quantitative Assessment (for water solubility):
-
Prepare a series of test tubes each containing a fixed volume of distilled water (e.g., 1 mL).
-
Accurately weigh and add increasing amounts of this compound to each test tube (e.g., 1 mg, 5 mg, 10 mg, 20 mg, etc.).
-
Stopper and agitate each tube at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to settle.
-
Visually inspect each tube for the presence of undissolved material. The lowest concentration at which undissolved material is observed provides an estimate of the solubility limit. For a more precise quantitative measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using an analytical technique such as UV-Vis spectroscopy or gas chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.
References
- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 645-13-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4'-Isopropylacetophenone
This technical guide provides a comprehensive overview of this compound, a key aromatic ketone intermediate. It covers its chemical identity, physicochemical properties, synthesis, analytical data, and applications, with a focus on its relevance to research and development.
Chemical Identification
This compound, also known as p-isopropylacetophenone, is an organic compound classified as an alkyl-phenyl ketone.[1] Its structure features an acetophenone (B1666503) core substituted with an isopropyl group at the para position. The Chemical Abstracts Service (CAS) has assigned the number 645-13-6 to this compound.[2][3][4]
| Identifier | Value |
| CAS Number | 645-13-6[2][3][4][5] |
| IUPAC Name | 1-[4-(propan-2-yl)phenyl]ethan-1-one[2] |
| Synonyms | p-Isopropylacetophenone, 1-(4-Isopropylphenyl)ethanone, Cuminone[4][6][7] |
| Molecular Formula | C₁₁H₁₄O[3] |
| InChI Key | PDLCCNYKIIUWHA-UHFFFAOYSA-N[2] |
| SMILES | CC(C)c1ccc(cc1)C(C)=O |
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid with a characteristic spicy, woody, and herbaceous odor.[8][9][10] It is soluble in organic solvents and oils but insoluble in water.[9]
| Property | Value |
| Molecular Weight | 162.23 g/mol [3][5] |
| Appearance | Colorless to pale yellow liquid or solid[8][10] |
| Density | ~0.970 g/cm³ at 20°C |
| Boiling Point | 252-254 °C at 760 mmHg[1][9]; 119-120 °C at 10-13.3 hPa |
| Melting Point | 254 °C[8] |
| Flash Point | >110 °C |
| Water Solubility | ~191 mg/L at 25 °C[8] |
| logP | ~3.0[8][9] |
Synthesis and Manufacturing
The primary industrial method for synthesizing this compound is through the Friedel-Crafts acylation of isopropylbenzene (cumene).[8][11] This reaction involves treating cumene (B47948) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.[6][8][11]
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized laboratory-scale protocol for the synthesis of this compound.
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain anhydrous conditions.
-
Reagent Charging : The flask is charged with anhydrous aluminum chloride (AlCl₃) and a solvent, such as dichloromethane (B109758) or carbon disulfide. The mixture is cooled in an ice bath.
-
Addition of Reactants : Isopropylbenzene (cumene) is added to the cooled suspension. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring, maintaining a low temperature to control the exothermic reaction.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).
-
Work-up : The reaction mixture is carefully poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification : The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.[8]
Caption: Friedel-Crafts synthesis of this compound.
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard spectroscopic methods.
| Analysis Type | Description |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the isopropyl protons (a doublet and a septet), the aromatic protons (two doublets), and the methyl protons of the acetyl group (a singlet). |
| ¹³C NMR | The carbon NMR spectrum provides signals for all 11 carbon atoms, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl and acetyl groups.[9][12] |
| IR Spectroscopy | The infrared spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.[9] |
| Mass Spectrometry | In the mass spectrum (GC-MS), the molecular ion peak (M⁺) is observed at m/z = 162. A prominent base peak is often seen at m/z = 147, corresponding to the loss of a methyl group ([M-15]⁺).[9][13][14] |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis for academic and industrial research.[4][15]
-
Pharmaceutical Intermediate : It serves as a precursor in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs.[11] Its structure is a key component for developing various active pharmaceutical ingredients.
-
Fine Chemical Synthesis : It is used to produce indenes through one-step synthesis using heterogeneous catalysts.[6][] Indene derivatives are important in materials science and pharmaceutical chemistry.
-
Photoinitiator : In polymer chemistry, it can function as a photoinitiator, initiating polymerization reactions upon exposure to UV light, which is crucial for producing certain plastics and coatings.[17]
-
Fragrance and Flavoring : Due to its pleasant aroma, it is also used as a fragrance and flavoring agent in various consumer products.[6][8][]
Caption: Applications of this compound as a precursor.
Biological Activity and Signaling Pathways
While literature specifically detailing the biological activities and signaling pathways of this compound is limited, the broader class of acetophenones is known for a range of pharmacological effects.[1][2] Natural acetophenone derivatives have been reported to possess anticancer, analgesic, antioxidant, and antimicrobial properties.[18] For example, paeonol, a bioactive acetophenone, has been shown to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways in cancer models.[18]
Although this compound itself is not extensively studied for its biological role, its structure makes it a candidate for derivatization in drug discovery programs aiming to explore these activities. It has been associated with cell signaling processes in metabolic databases, though specific pathways are not elucidated.[19]
Caption: Potential biological modulation by acetophenone-based compounds.
Safety and Handling
Exposure to this compound may cause mild to moderate irritation to the skin, eyes, and respiratory system.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.[17] According to aggregated GHS data, the compound is largely reported as not meeting hazard criteria.[9]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 2. Showing Compound this compound (FDB008723) - FooDB [foodb.ca]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4 -Isopropylacetophenone for synthesis 645-13-6 [sigmaaldrich.com]
- 6. This compound | 645-13-6 [chemicalbook.com]
- 7. 4-Isopropyl Acetophenone - Sanika Chemicals [sanikachem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. guidechem.com [guidechem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(645-13-6) MS spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. nbinno.com [nbinno.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones
For Immediate Release
A comprehensive review of the historical milestones, synthetic evolution, and therapeutic applications of substituted acetophenones, offering a critical resource for researchers, scientists, and drug development professionals.
Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in organic synthesis and medicinal chemistry. Their deceptively simple structure, featuring a phenyl ring attached to an acetyl group, belies a remarkable versatility that has been exploited for over a century to create a vast array of fragrances, industrial intermediates, and potent therapeutic agents. This technical guide delves into the rich history of their discovery, charts the evolution of their synthesis, and explores their impact on modern drug development, providing detailed experimental protocols and insights into their mechanisms of action.
A Historical Perspective: From "Hypnone" to Modern Therapeutics
The story of acetophenones begins not with a targeted synthesis, but with its isolation from coal tar. The first documented synthesis of the parent compound, acetophenone (B1666503), was achieved in 1857 by the French chemist Charles Friedel, predating his most famous work.[1] He prepared the compound by distilling a mixture of calcium benzoate (B1203000) and calcium acetate.[1] However, it was the seminal discovery of the Friedel-Crafts reaction in 1877 by Friedel and his American collaborator, James Mason Crafts, that revolutionized aromatic chemistry and provided a general and efficient method for the synthesis of acetophenone and its derivatives.[2][3] This electrophilic aromatic substitution reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a fundamental tool in organic synthesis today.[2][3]
The first industrial synthesis of acetophenone via the Friedel-Crafts reaction was realized in 1925.[1] Early applications of acetophenone were varied, with one of the more curious being its use as a hypnotic and anticonvulsant under the brand name "Hypnone" in the late 19th and early 20th centuries.[1][4]
The true potential of substituted acetophenones began to be unlocked with the investigation of naturally occurring derivatives. Two prominent examples are apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone). Apocynin was first described in 1883 and later isolated in 1908 from the root of Canadian hemp (Apocynum cannabinum), a plant already in use for treating edema and heart conditions.[5][6] Paeonol, a key active component of the medicinal plant Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine for its anti-inflammatory and other therapeutic properties.[7][8] The study of these and other natural acetophenones provided the impetus for the synthesis and biological evaluation of a vast library of analogues, driving their entry into modern drug discovery.
The Art of Synthesis: Key Methodologies
The synthesis of substituted acetophenones has evolved significantly since Friedel's initial preparation. While the Friedel-Crafts acylation remains a cornerstone, other methods have been developed to introduce the acetyl group onto a substituted benzene (B151609) ring or to further modify the acetophenone scaffold.
Friedel-Crafts Acylation
This reaction is the most common method for the direct synthesis of substituted acetophenones. It involves the reaction of a substituted benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][9] The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
Fries Rearrangement
The Fries rearrangement is a valuable method for the synthesis of hydroxyacetophenones. It involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst. The reaction typically yields a mixture of ortho and para isomers, which can often be separated by distillation or chromatography.
Claisen-Schmidt Condensation
While not a direct synthesis of substituted acetophenones, the Claisen-Schmidt condensation is a crucial subsequent reaction for creating more complex molecules, such as chalcones, which are precursors to flavonoids and other biologically active compounds.[10][11] This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[10][11]
Quantitative Data on Synthesis and Biological Activity
The following tables summarize key quantitative data related to the synthesis and biological activity of various substituted acetophenones.
Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation to Synthesize 4'-Chloroacetophenone [12]
| Catalyst | Acylating Agent | Solvent | Conditions | Time | Yield (%) | Notes |
| AlCl₃ | Acetyl Chloride | 1,2-dichloroethane | Reflux | Not specified | Almost quantitative | Traditional, highly efficient but requires stoichiometric amounts and generates significant waste. |
| ZnO | Acetyl Chloride | Solvent-free | Room Temperature | Not specified | High | Demonstrates good yields in acylation of substituted benzenes. |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] (ionic liquid) | 80 °C | 1 hour | Quantitative (for anisole) | High efficiency in ionic liquids, which can act as both solvent and catalyst. |
Table 2: Yields of Chalcones from Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes [13]
| Acetophenone Derivative | Benzaldehyde (B42025) Derivative | Catalyst | Conditions | Yield (%) |
| Acetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 94 |
| 4-Methylacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 96 |
| 4-Methoxyacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 95 |
| 4-Chloroacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 92 |
| Acetophenone | 4-Chlorobenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 91 |
| Acetophenone | 4-Methylbenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 93 |
| Acetophenone | 4-Methoxybenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 90 |
Table 3: Biological Activities of Selected Substituted Acetophenone Derivatives
| Compound/Derivative Class | Biological Target/Activity | IC₅₀ Value | Reference |
| Benzonate derivatives of acetophenone | α-glucosidase inhibition | 1.68 - 7.88 µM | [14] |
| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Acetylcholinesterase inhibition | 15.86 ± 0.38 µM (for compound 2j) | [15] |
| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Butyrylcholinesterase inhibition | 29.23 ± 0.04 µM (for compound 2j) | [15] |
| Paeonol derivative (B12) | Anti-inflammatory (LPS-induced NO production) | 2.14 µM | [4] |
| Prenylated acetophenone (85) | Cytotoxicity against MCF-7 cancer cells | 25.6 µM | [16] |
| Melibarbinon B (54) | Cytotoxicity against A2780 cancer cells | 30 µM | [16] |
| Patulinone F (56) | α-glucosidase inhibition | 6.02 µM | [16] |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation[2]
Materials:
-
Anhydrous benzene (40 mL, 0.45 mol)
-
Anhydrous aluminum trichloride (B1173362) (20.0 g, 0.15 mol)
-
Acetic anhydride (6.0 mL, 0.06 mol)
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide (B78521) aqueous solution
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a 250 mL three-neck flask equipped with a reflux condenser, a constant pressure dropping funnel, and a calcium chloride drying tube, add anhydrous benzene and anhydrous aluminum trichloride.
-
Slowly add acetic anhydride to the stirred mixture. Control the rate of addition to prevent the reaction from becoming too vigorous.
-
After the initial reaction subsides, heat the mixture to reflux in a water bath for approximately 30 minutes, or until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice with constant stirring in a fume hood.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 5% sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the dried solution and remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure acetophenone.
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation[10]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
10-40% aqueous sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography.
-
After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Signaling Pathways and Mechanisms of Action
Substituted acetophenones exert their biological effects by modulating a variety of cellular signaling pathways. The mechanisms of action for apocynin and paeonol have been particularly well-studied.
Apocynin: An Inhibitor of NADPH Oxidase
Apocynin is widely recognized as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic and vascular cells.[1][2][17] Elevated ROS levels are implicated in a range of inflammatory and cardiovascular diseases. Apocynin acts as a prodrug and requires activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric form, diapocynin.[2][17] Diapocynin then inhibits the assembly of the multi-subunit NADPH oxidase complex by preventing the translocation of cytosolic subunits (p47phox and p67phox) to the cell membrane, thereby blocking superoxide (B77818) production.[1][2][17]
Caption: Mechanism of NADPH oxidase inhibition by apocynin.
Paeonol: A Multi-Target Modulator
Paeonol exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, by interacting with multiple signaling pathways.[7][8][18][19] It has been shown to suppress the production of inflammatory factors by modulating pathways such as MAPK, TLR, and ERK.[18] Paeonol can also inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκB.[8][20] Furthermore, paeonol has been demonstrated to induce autophagy and inhibit cell proliferation through the activation of the AMPK/mTOR signaling pathway.[18][19][20] Its anticancer effects are also mediated through the PI3K/Akt pathway.[7][19]
Caption: Multi-target signaling modulation by paeonol.
Conclusion
The journey of substituted acetophenones, from their early discovery and synthesis to their current role as vital scaffolds in drug development, highlights a remarkable trajectory of scientific advancement. The foundational Friedel-Crafts reaction provided the initial gateway to this class of compounds, while the study of natural products like apocynin and paeonol has unveiled their profound biological activities and complex mechanisms of action. For researchers and drug development professionals, the substituted acetophenone core continues to be a fertile ground for innovation, offering a tunable platform for the design of next-generation therapeutics targeting a wide range of diseases. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a valuable resource to propel further exploration and application of this versatile chemical entity.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]
- 19. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review on therapeutical potential of paeonol in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations used to characterize 4'-Isopropylacetophenone, a versatile aromatic ketone with applications in fragrance, flavor, and as an intermediate in pharmaceutical synthesis. By leveraging computational chemistry, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties, which are crucial for understanding its reactivity, and potential biological activity, and for the rational design of new derivatives.
Theoretical Foundation and Computational Methodology
Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size. The selection of the functional and basis set is critical for obtaining reliable results.
Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Typical Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides accurate geometries for organic molecules.
-
Basis Set: 6-311++G(d,p) is a common choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and electronic properties.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
The following diagram illustrates the general workflow for a computational chemistry study of this nature.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Typical Protocol:
-
Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.
-
Analysis: The calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.
Electronic Property Calculations
The electronic properties of this compound provide insights into its reactivity and charge distribution. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Typical Protocol:
-
Method: Single-point energy calculations are performed on the optimized geometry using the same or a higher level of theory.
-
Properties Calculated:
-
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
The logical relationship between these core calculated properties is depicted below.
Data Presentation
The quantitative data obtained from these calculations are typically summarized in tables for clear comparison and analysis. The following tables present the expected types of data for this compound based on typical results for similar aromatic ketones.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C=O | ~1.22 | |
| C-C (acetyl) | ~1.51 | |
| C-C (ring-acetyl) | ~1.49 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (isopropyl) | ~1.54 | |
| C-H (aromatic) | ~1.08 | |
| C-H (aliphatic) | ~1.09 - 1.10 | |
| Bond Angles (°) ** | ||
| C-C-O (acetyl) | ~121 | |
| C(ring)-C(acetyl)-C | ~119 | |
| C-C-C (in ring) | ~119 - 121 | |
| Dihedral Angles (°) ** | ||
| C(ring)-C(ring)-C(acetyl)-O | ~0 or ~180 (indicating planarity) |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Assignment |
| ν1 | ~3050 - 3100 | ~3070 | Aromatic C-H stretch |
| ν2 | ~2960 - 2980 | ~2965 | Asymmetric C-H stretch (isopropyl) |
| ν3 | ~2870 - 2890 | ~2870 | Symmetric C-H stretch (isopropyl) |
| ν4 | ~1680 - 1700 | ~1685 | C=O stretch |
| ν5 | ~1600 - 1610 | ~1605 | Aromatic C=C stretch |
| ν6 | ~1410 - 1430 | ~1415 | C-H bend (acetyl) |
| ν7 | ~1260 - 1280 | ~1265 | C-C stretch (ring-acetyl) |
| ν8 | ~830 - 850 | ~840 | p-disubstituted C-H out-of-plane bend |
Table 3: Key Electronic Properties
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 eV |
| Dipole Moment | ~ 2.5 to 3.0 Debye |
Conclusion
Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of this compound. The methodologies outlined in this guide, centered on DFT, enable the prediction of its geometry, vibrational spectra, and electronic characteristics. This information is invaluable for researchers in drug development and materials science, facilitating the prediction of reactivity, the interpretation of experimental spectroscopic data, and the design of novel molecules with desired properties. The presented data tables, while illustrative, provide a clear framework for the expected outcomes of such a computational investigation.
An In-Depth Technical Guide to the Reactivity of 4'-Isopropylacetophenone with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylacetophenone, a substituted aromatic ketone, is a versatile intermediate in organic synthesis, finding applications in the fragrance industry and as a precursor for pharmaceuticals, notably in some synthetic routes to ibuprofen.[1][2][3] Its reactivity is governed by three key structural features: the electrophilic carbonyl group, the acidic α-protons on the methyl group, and the substituted aromatic ring. This guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in its application.
Core Reactivity Principles
The chemical behavior of this compound is dictated by the interplay of its functional groups. The acetyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, the isopropyl group is a weak electron-donating group, activating the ring and directing ortho- and para- to itself. The combination of these effects generally leads to complex substitution patterns or requires specific reaction conditions to achieve high selectivity.
The carbonyl group is a primary site for nucleophilic attack, and the adjacent methyl group possesses acidic protons that can be abstracted by a base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
Reactions with Nucleophiles
The electron-deficient carbonyl carbon of this compound is a prime target for a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this ketone.
Reduction to 1-(4-Isopropylphenyl)ethanol
The reduction of the carbonyl group to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for this purpose.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol (B129727) or ethanol (B145695).
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. The product, 1-(4-isopropylphenyl)ethanol, can be extracted with an organic solvent like diethyl ether.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Grignard Reagent Formation: Add a solution of bromomethane (B36050) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Once initiated, add the remaining bromomethane solution to maintain a gentle reflux.
-
Addition of Ketone: After the Grignard reagent has formed, cool the solution and add a solution of this compound in anhydrous ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the crude tertiary alcohol. Further purification can be achieved by chromatography.
Aldol Condensation
In the presence of a base, the enolate of this compound can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in a Claisen-Schmidt condensation to form a chalcone (B49325) (an α,β-unsaturated ketone).
Experimental Protocol: Solvent-Free Aldol Condensation with Benzaldehyde
-
Reaction Mixture: In a mortar, combine this compound, benzaldehyde, and a solid base such as sodium hydroxide.
-
Reaction: Grind the mixture with a pestle. The reaction often proceeds rapidly, indicated by a change in color and consistency as the product forms.
-
Workup: After grinding for a set time (e.g., 10-15 minutes), add water to the mixture and continue to grind to break up the solid product.
-
Isolation: Collect the solid product by suction filtration and wash thoroughly with water to remove the base.
-
Purification: The crude chalcone can be recrystallized from a suitable solvent like ethanol to yield the purified product.
Wittig and Horner-Wadsworth-Emmons Reactions
These reactions are powerful methods for converting the carbonyl group into a carbon-carbon double bond (olefination). The Wittig reaction utilizes a phosphorus ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive and often provides better stereoselectivity for the (E)-alkene.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
-
Base Treatment: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Ylide Formation: Cool the suspension in an ice bath and add triethyl phosphonoacetate dropwise. Allow the mixture to stir and warm to room temperature to ensure complete formation of the phosphonate carbanion.
-
Reaction with Ketone: Cool the reaction mixture again and add a solution of this compound in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The product can be purified by column chromatography.
Baeyer-Villiger Oxidation
This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the oxygen insertion. For this compound, the aryl group has a higher migratory aptitude than the methyl group, leading to the formation of 4-isopropylphenyl acetate.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Reagent Addition: Add m-CPBA to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Follow the progress of the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting carboxylic acid.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting ester by column chromatography.[2]
Enolate Alkylation
The formation of an enolate from this compound allows for the introduction of an alkyl group at the α-position through reaction with an alkyl halide.
Experimental Protocol: α-Alkylation with Methyl Iodide
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (B44863) in anhydrous THF and cool to -78 °C. Add n-butyllithium to form lithium diisopropylamide (LDA). Then, add this compound dropwise to the LDA solution to generate the lithium enolate.
-
Alkylation: Add methyl iodide to the enolate solution at low temperature and allow the reaction to proceed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent. Purify the product by column chromatography.
Reactions with Electrophiles
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The acetyl group is a meta-director and deactivating, while the isopropyl group is an ortho-, para-director and activating. The outcome of these reactions depends on the reaction conditions and the nature of the electrophile.
Bromination
Electrophilic bromination of the aromatic ring typically requires a Lewis acid catalyst. Due to the deactivating effect of the acetyl group, substitution is expected to occur at the position meta to it.
Experimental Protocol: Aromatic Bromination
-
Reaction Setup: In a flask protected from moisture, dissolve this compound in a suitable solvent like dichloromethane.
-
Catalyst and Reagent Addition: Add a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Cool the mixture and add bromine dropwise.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a reducing agent solution (e.g., sodium bisulfite).
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and remove the solvent. The product can be purified by chromatography.
Quantitative Data Summary
| Reaction Type | Electrophile/Nucleophile | Product | Yield (%) | Reference |
| Aldol Condensation | Benzaldehyde | (E)-1-(4-isopropylphenyl)-3-phenylprop-2-en-1-one | 72-82 (general for similar chalcones) | |
| Reduction | Sodium Borohydride | 1-(4-isopropylphenyl)ethanol | 96.6 (for the analogous 4-isobutylacetophenone) | [3] |
| Baeyer-Villiger Oxidation | m-CPBA | 4-isopropylphenyl acetate | 65-70 (for an analogous substituted acetophenone) |
Logical and Experimental Workflows
General Workflow for Nucleophilic Addition to the Carbonyl Group
Caption: Generalized workflow for nucleophilic addition to this compound.
Workflow for Enolate Formation and Subsequent Alkylation
Caption: Logical workflow for the α-alkylation of this compound via its enolate.
Conclusion
This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its carbonyl group readily undergoes a variety of nucleophilic additions and related transformations, providing access to a diverse range of functionalized products. The acidic α-protons enable the formation of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions. Furthermore, the aromatic ring can be functionalized through electrophilic substitution, although the directing effects of the substituents must be carefully considered. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound in their research and development endeavors.
References
Thermochemical Profile of 4'-Isopropylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available thermochemical and physical data for 4'-Isopropylacetophenone (CAS No. 645-13-6), a key intermediate in the synthesis of various pharmaceuticals and a component in fragrance formulations. Due to a lack of comprehensive experimental thermochemical data in the current literature, this document summarizes the established physical properties and outlines the standard experimental protocols used to determine key thermochemical values.
Physicochemical and Thermochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that crucial thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity have not been experimentally determined and reported in the cited literature.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₁H₁₄O | - | [1][2] |
| Molecular Weight | 162.23 | g/mol | [2] |
| Boiling Point | 119-120 (at 10 mmHg) | °C | [2][3] |
| 254.6 (at 760 mmHg) | °C | [1] | |
| Melting Point | 254 | °C | [2][3] |
| Density | 0.97 | g/cm³ | [2][3] |
| Vapor Pressure | 0.0171 (at 25 °C) | mmHg | [1][3] |
| Enthalpy of Vaporization (ΔHvap) | 49.2 | kJ/mol | [1] |
| Standard Enthalpy of Formation (ΔHf°) | Data not available | - | |
| Standard Molar Entropy (S°) | Data not available | - | |
| Heat Capacity (Cp) | Data not available | - |
Experimental Protocols
While specific experimental data for the standard enthalpy of formation, entropy, and heat capacity of this compound are not available, the following are detailed methodologies for the key experiments that would be employed to determine these values.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
Objective: To measure the heat of combustion (ΔHc°) of this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity liquid this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
-
Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions.[4]
Objective: To determine the heat capacity (Cp) of this compound as a function of temperature and to measure the enthalpy of any phase transitions (e.g., melting).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
-
Data Analysis:
-
Heat Capacity: The heat capacity of the sample at a given temperature is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion: If the sample melts, an endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which can be calculated by integrating the peak.
-
Synthesis of this compound
This compound is commonly synthesized via the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[1]
Friedel-Crafts Acylation Workflow
References
Methodological & Application
Synthesis of 4'-Isopropylacetophenone: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4'-isopropylacetophenone, a valuable aromatic ketone intermediate in the synthesis of pharmaceuticals and fine chemicals. The synthesis is achieved via the Friedel-Crafts acylation of cumene (B47948) with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and characterization details for the final product.
Introduction
This compound (also known as p-isopropylacetophenone) is an organic compound with the chemical formula C₁₁H₁₄O.[1] It serves as a key building block in the synthesis of various more complex molecules due to the reactivity of its isopropyl and acetyl groups.[2] The most common and efficient method for its preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3][4][5] This reaction involves the acylation of an aromatic ring, in this case, cumene (isopropylbenzene), with an acyl halide (acetyl chloride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of cumene.
Experimental Protocol
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of cumene.
Materials and Equipment:
-
Cumene (Isopropylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Ensure all glassware is thoroughly dried in an oven before use, as aluminum chloride is highly water-sensitive.[3]
-
In the round-bottom flask, suspend anhydrous aluminum chloride (0.055 mol, 1.1 equiv) in 15 mL of anhydrous dichloromethane.[3]
2. Formation of the Acylium Ion:
-
Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice/water bath.[3]
-
Slowly add acetyl chloride (0.055 mol, 1.1 equiv) dropwise from the addition funnel to the cooled and stirred suspension over a period of 10-15 minutes.[3] The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
3. Acylation Reaction:
-
Once the addition of acetyl chloride is complete, add cumene (0.050 mol) dropwise from the addition funnel to the reaction mixture over 20-30 minutes, while maintaining the temperature at 0 °C.[3]
-
After the addition of cumene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Extraction:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 25 g) and 15 mL of concentrated hydrochloric acid.[3] This should be done in a fume hood as HCl gas will be evolved.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (dichloromethane).
-
Extract the aqueous layer twice with 20 mL portions of dichloromethane.[3]
-
Combine all the organic layers.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[3]
5. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator.
6. Purification:
-
The crude product can be purified by vacuum distillation.[7] Collect the fraction boiling at 119-120 °C at 10 mmHg.[7] Alternatively, column chromatography on silica (B1680970) gel can be used for purification.[1]
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [1][8] |
| Appearance | Clear, almost colorless to yellow liquid or colorless to pale yellow crystalline solid.[6][7] |
| Boiling Point | 119-120 °C at 10 mmHg[6][7] |
| Density | 0.97 g/cm³[7] |
| Refractive Index | 1.522-1.524[6][7] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.91 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 2.98 (sept, J = 7.0 Hz, 1H, CH(CH₃)₂), 2.59 (s, 3H, COCH₃), 1.28 (d, J = 7.0 Hz, 6H, CH(CH₃)₂)[9] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 197.8 (C=O), 154.6 (Ar-C), 135.1 (Ar-C), 128.6 (Ar-CH), 126.6 (Ar-CH), 34.2 (CH(CH₃)₂), 26.5 (COCH₃), 23.6 (CH(CH₃)₂)[9] |
| IR (neat) | ν (cm⁻¹): ~2965 (C-H, alkyl), ~1680 (C=O, ketone), ~1605, 1565 (C=C, aromatic) |
| Mass Spectrum (EI) | m/z (%): 162 (M⁺, 19), 147 (100), 91 (12), 43 (15)[10] |
| Expected Yield | High yields, often exceeding 80-90%, can be expected depending on the purity of reagents and reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of the Friedel-Crafts acylation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. guidechem.com [guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. This compound(645-13-6) MS spectrum [chemicalbook.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. This application note provides a detailed experimental procedure for the acylation of isopropylbenzene (cumene), a key starting material in various industrial processes. The primary product of this reaction, 4'-isopropylacetophenone, is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Reaction Mechanism
The Friedel-Crafts acylation of isopropylbenzene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[2][3] The electron-rich aromatic ring of isopropylbenzene then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst and a proton. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which prevents further acylation of the product.[2]
Experimental Protocols
This section details two common protocols for the Friedel-Crafts acylation of isopropylbenzene, using either acetyl chloride or acetic anhydride (B1165640) as the acylating agent.
Protocol 1: Acylation using Acetyl Chloride and Aluminum Chloride
This protocol is a classic and efficient method for the synthesis of this compound.
Materials:
-
Isopropylbenzene (Cumene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (0.11 mol, 14.7 g) in 50 mL of anhydrous dichloromethane.[3][4] Fit the flask with an addition funnel and a reflux condenser protected by a drying tube. Cool the stirred suspension to 0-5 °C using an ice bath.[3][4]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (0.1 mol, 7.85 g, 7.1 mL) in 20 mL of anhydrous dichloromethane and place this solution in the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the temperature below 10 °C.[3][4]
-
Addition of Isopropylbenzene: After the addition of acetyl chloride is complete, add isopropylbenzene (0.1 mol, 12.02 g, 13.9 mL) dropwise from the addition funnel over 30 minutes, keeping the reaction temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[3][4] This should be done in a fume hood as HCl gas will be evolved. Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[3][4]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3][4] Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Acylation using Acetic Anhydride and a Solid Acid Catalyst (Zeolite Beta)
This protocol offers a more environmentally friendly approach by using a reusable solid acid catalyst.
Materials:
-
Isopropylbenzene (Cumene)
-
Acetic anhydride
-
Zeolite beta catalyst
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add isopropylbenzene (40 mmol), acetic anhydride (10 mmol), and zeolite beta catalyst (0.5 g).[5]
-
Reaction: Stir the mixture under a nitrogen atmosphere and heat to 130 °C.[5] Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically run for 2-12 hours.[5]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.[5]
-
Purification: Distill the filtrate to obtain the crude product.[5] Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Reaction Conditions and Yields for the Friedel-Crafts Acylation of Isopropylbenzene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 - Room Temp. | 2-3 | High (not specified) | [3][4] |
| Acetic Anhydride | Zeolite Beta | None | 130 | 2-12 | Varies with catalyst | [5] |
| Acetic Anhydride | Fe³⁺-exchanged Zeolite Beta | None | 130 | Not specified | ~42 (calculated from 0.21 g) | [5] |
| Acetic Anhydride | La³⁺-exchanged Zeolite Beta | None | 130 | Not specified | ~84 (calculated from 0.52 g) | [5] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 645-13-6 | [6][7] |
| Molecular Formula | C₁₁H₁₄O | [6][7] |
| Molecular Weight | 162.23 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 254.6 °C at 760 mmHg | [8] |
| Melting Point | 254 °C (Note: This appears to be an error in the source, likely boiling point) | [8] |
| Density | 0.948 g/cm³ | [8] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (d, 6H), 2.55 (s, 3H), 2.95 (sept, 1H), 7.30 (d, 2H), 7.90 (d, 2H) | Consistent with known spectra |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.8, 26.6, 34.2, 126.5, 128.5, 135.0, 154.5, 197.8 | Consistent with known spectra |
| IR (neat, cm⁻¹) | ~2965, 1680 (C=O), 1605, 1410, 1355, 1265, 955, 830 | [9] |
| Mass Spectrum (EI, m/z) | 162 (M⁺), 147 (M-CH₃)⁺, 119, 91, 43 | [9][10] |
Mandatory Visualization
References
- 1. spectrabase.com [spectrabase.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(645-13-6) MS spectrum [chemicalbook.com]
Application Notes and Protocols: The Role of 4'-Isopropylacetophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylacetophenone, an aromatic ketone, serves as a valuable intermediate in the synthesis of various organic molecules.[1][2] Its chemical structure, featuring a reactive acetyl group and an isopropyl-substituted phenyl ring, makes it a versatile building block for creating more complex pharmaceutical compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of active pharmaceutical ingredients (APIs), with a primary focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Application in the Synthesis of Ibuprofen
This compound is a key precursor in several synthetic routes to Ibuprofen (2-(4-isopropylphenyl)propanoic acid). The syntheses generally involve the transformation of the acetyl group into a propionic acid moiety. Below are summaries of common synthetic strategies.
Synthetic Strategy 1: Reduction and Subsequent Carbonylation
A prevalent method involves the initial reduction of the ketone in this compound to form the corresponding alcohol, 1-(4-isopropylphenyl)ethanol. This alcohol can then be converted to Ibuprofen through a series of steps, including chlorination and carbonylation.
Experimental Workflow for Ibuprofen Synthesis via Reduction and Carbonylation:
Caption: Synthetic workflow for Ibuprofen from this compound.
Synthetic Strategy 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route to synthesize a key intermediate for Ibuprofen.[3][4] This reaction converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[3] In this case, this compound can be converted to 2-(4-isopropylphenyl)thioacetamide, a direct precursor to 2-(4-isopropylphenyl)acetic acid, which can then be methylated to yield Ibuprofen.
Experimental Workflow for Ibuprofen Synthesis via Willgerodt-Kindler Reaction:
Caption: Willgerodt-Kindler route to Ibuprofen.
Use in the Synthesis of Nabumetone (B1676900)
While this compound is a precursor for Ibuprofen, it is not a common starting material for the synthesis of Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone). The core structure of Nabumetone is based on a naphthalene (B1677914) ring system, which is significantly different from the phenyl ring of this compound.[5][6][7] The established synthetic routes for Nabumetone typically start from precursors already containing the methoxynaphthalene core, such as 2-acetyl-6-methoxynaphthalene (B28280) or 2-bromo-6-methoxynaphthalene.[5][6][8]
Experimental Protocols
Protocol 1: Reduction of this compound to 1-(4-Isopropylphenyl)ethanol
Objective: To synthesize 1-(4-isopropylphenyl)ethanol via the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (CH3OH)
-
Dichloromethane (B109758) (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-isopropylphenyl)ethanol.
Expected Yield: 90-95%
Protocol 2: Willgerodt-Kindler Reaction of this compound
Objective: To synthesize 2-(4-isopropylphenyl)thioacetamide from this compound.
Materials:
-
This compound
-
Sulfur powder
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), sulfur powder (2.5 equivalents), and morpholine (5 equivalents).[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 130-140 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and stir.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-(4-isopropylphenyl)thioacetamide.
Expected Yield: 70-80%
Quantitative Data Summary
| Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| Reduction | This compound | 1-(4-Isopropylphenyl)ethanol | NaBH4, Methanol | 0 °C to Room Temperature, 2-3 h | 90-95 |
| Willgerodt-Kindler | This compound | 2-(4-Isopropylphenyl)thioacetamide | Sulfur, Morpholine | Reflux, 6-8 h | 70-80 |
| Chlorination of 1-(4-isopropylphenyl)ethanol | 1-(4-Isopropylphenyl)ethanol | 1-Chloro-1-(4-isopropylphenyl)ethane | Concentrated HCl | Room Temperature, Shaking | ~50[9] |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Ibuprofen, synthesized from this compound, is an NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[10][11][12] There are two main isoforms of this enzyme, COX-1 and COX-2.[13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[13] Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[10]
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition:
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. scispace.com [scispace.com]
- 6. US5750793A - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 7. eprajournals.com [eprajournals.com]
- 8. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Isopropylacetophenone as a Key Intermediate in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the herbicide Isoproturon (B30282), utilizing 4'-isopropylacetophenone as a key starting material. Detailed experimental protocols for each synthetic step are provided, along with a summary of the relevant biological signaling pathways affected by this class of agrochemical.
Introduction
This compound is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including agrochemicals.[1][2] Its chemical structure allows for straightforward functional group transformations, making it an ideal precursor for the production of phenylurea herbicides, a class of compounds known for their efficacy in weed control. This document outlines the synthetic route from this compound to the widely used herbicide Isoproturon, providing detailed methodologies and quantitative data for each reaction.
Synthesis of Isoproturon from this compound
The overall synthetic pathway involves a three-step process:
-
Oximation: Conversion of this compound to its corresponding oxime.
-
Beckmann Rearrangement: Rearrangement of the oxime to N-(4-isopropylphenyl)acetamide.
-
Urea (B33335) Formation: Conversion of N-(4-isopropylphenyl)acetamide to the final product, Isoproturon.
A logical workflow of this synthesis is presented below.
Caption: Synthetic workflow for Isoproturon production.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of Isoproturon from this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Oximation | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Ethanol (B145695)/Water | 80 | 10 min | Not specified |
| 2 | Beckmann Rearrangement | Trifluoroacetic acid | Acetonitrile (B52724) | 80 | 1 h | ~99 |
| 3 | Hydrolysis | Sulfuric acid | Water | Reflux | 30-40 min | Not specified |
| 4 | Urea Formation | 4-Isopropylaniline, Urea, HCl | Water | 95-110 | 2 h | 72-76 (overall) |
Experimental Protocols
Step 1: Synthesis of this compound Oxime
This protocol describes the oximation of this compound using hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol
-
Water
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
In a 100 mL round bottom flask, prepare a solution of water (30 mL) and ethanol (10 mL).
-
To this solution, add this compound (3.75 mL), hydrated sodium acetate crystals (7.50 g), and hydroxylamine hydrochloride (3.75 g).[3]
-
Heat the reaction mixture with stirring on a hot water bath for 10 minutes. Colorless oil droplets should form on top of the solution.[3]
-
Cool the mixture in an ice bath for 30 minutes to induce solidification of the oil. If necessary, scratch the sides of the flask with a glass rod to initiate crystallization.[3]
-
Collect the white solid product by filtration, wash with cold water, and air dry.
-
The crude product can be recrystallized from boiling water.[3]
Step 2: Beckmann Rearrangement to N-(4-isopropylphenyl)acetamide
This protocol details the acid-catalyzed Beckmann rearrangement of this compound oxime to the corresponding amide. A near-quantitative yield can be achieved using trifluoroacetic acid as a catalyst.[4]
Materials:
-
This compound oxime
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve this compound oxime in acetonitrile in a round bottom flask.
-
Add a catalytic amount of trifluoroacetic acid (TFA). A TFA/substrate molar ratio greater than 3 is recommended for high selectivity and yield.[4]
-
Heat the reaction mixture to 80°C and reflux for 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and TFA can be removed by distillation.[4]
-
The resulting N-(4-isopropylphenyl)acetamide can be purified by recrystallization. An 85% yield has been reported for a similar synthesis.[6]
Step 3: Hydrolysis of N-(4-isopropylphenyl)acetamide to 4-Isopropylaniline
This protocol describes the acidic hydrolysis of the amide to produce the key aniline (B41778) intermediate.
Materials:
-
N-(4-isopropylphenyl)acetamide
-
30% Sulfuric acid (H₂SO₄)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beaker
-
Ice
-
pH paper or meter
Procedure:
-
Place N-(4-isopropylphenyl)acetamide and 30% sulfuric acid in a round-bottom flask.[7]
-
Heat the mixture under reflux for 30-40 minutes.[7]
-
After refluxing, cool the solution to room temperature.
-
Transfer the cooled solution into a beaker containing ice.
-
Slowly add 10% NaOH solution while stirring until the pH of the solution becomes basic.[7]
-
The 4-isopropylaniline product will separate as an oily layer or precipitate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 4: Synthesis of Isoproturon from 4-Isopropylaniline
This protocol outlines the final step in the synthesis of Isoproturon via a non-phosgene route using urea.
Materials:
-
4-Isopropylaniline
-
Urea
-
Concentrated Hydrochloric acid (HCl)
-
Water
-
Dimethylamine (B145610) aqueous solution (33%)
-
Xylene
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Part A: Formation of N-(4-isopropylphenyl)urea
-
In a flask, mix 27 g (0.2 mol) of 4-isopropylaniline with a solution of 25 mL of concentrated hydrochloric acid in 150 mL of water.[8]
-
Add 18 g (0.3 mol) of urea to the mixture.[8]
-
Reflux the reaction mixture for 2 hours at a temperature of 95-110°C.[8]
-
Cool the mixture to induce crystallization of N-(4-isopropylphenyl)urea.
-
Collect the crystals by filtration, wash with water, and dry.
-
-
Part B: Formation of Isoproturon
-
In a flask, mix 35.7 g (0.2 mol) of N-(4-isopropylphenyl)urea with 300 mL of xylene.[8]
-
Add 60 mL of 33% dimethylamine aqueous solution (approximately 0.4 mol).[8]
-
Heat the reaction mixture at 100-130°C for 3 hours.[8]
-
After cooling, the Isoproturon product will crystallize.
-
Collect the white crystals by filtration, wash successively with a small amount of xylene and water, and then dry. The overall yield for this two-step process is reported to be between 72% and 76%.[9]
-
Biological Signaling Pathway: Inhibition of Photosystem II
Isoproturon, as a phenylurea herbicide, acts by inhibiting photosynthesis in target weed species. Specifically, it disrupts the electron transport chain in Photosystem II (PSII).[10][11][12][13]
Isoproturon binds to the D1 protein of the PSII complex, a key component of the photosynthetic apparatus in the thylakoid membranes of chloroplasts.[11][13] This binding blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈), effectively halting the linear electron transport.[10] The interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation and other metabolic processes in the plant.[11]
The blockage of electron flow leads to an accumulation of excited chlorophyll (B73375) molecules, which can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis in the treated plants.[13]
References
- 1. Isoproturon synthesis - chemicalbook [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. arts.units.it [arts.units.it]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. CN1063279A - The method of synthetic herbicide isoproturon - Google Patents [patents.google.com]
- 9. ableweb.org [ableweb.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
Application Notes: 4'-Isopropylacetophenone in the Fragrance and Flavor Industry
Abstract
These application notes provide a comprehensive overview of 4'-Isopropylacetophenone (CAS No. 645-13-6), also known as p-Isopropylacetophenone, for its use in the fragrance and flavor sectors. This document details the compound's physicochemical properties, olfactory and gustatory profiles, and regulatory status. Furthermore, it supplies detailed protocols for sensory evaluation, analytical characterization using Gas Chromatography-Olfactometry (GC-O), and stability testing. The information is intended for researchers, product developers, and scientists in the fragrance, flavor, and related industries.
Physicochemical Properties
This compound is an aromatic ketone.[1][2] It presents as a colorless to pale yellow liquid at room temperature.[3][4][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 645-13-6 | [3][6][7] |
| Molecular Formula | C₁₁H₁₄O | [3][6][7] |
| Molecular Weight | 162.23 g/mol | [4][7][8] |
| Appearance | Clear, almost colorless to yellow liquid | [4][5] |
| Boiling Point | 252.0 to 254.0 °C at 760 mmHg | [8][9] |
| Density | 0.967 - 0.975 g/cm³ at 25°C | [8][9] |
| Flash Point | 101.11 to 101.5 °C | [3][9] |
| Vapor Pressure | 0.017 mmHg at 25 °C | [3][4][9] |
| Solubility | Soluble in organic solvents and oils; insoluble in water. | [3][8] |
| Refractive Index | 1.520 - 1.527 at 20°C | [4][8][9] |
| LogP (o/w) | 2.98 - 3.00 | [3][8][9] |
Olfactory and Gustatory Profile
This compound is highly valued for its complex and warm aromatic character.
-
Odor Profile : The scent is primarily described as spicy, woody, and herbaceous, with distinct notes reminiscent of orris and basil.[3][4][5][9] This unique profile allows it to serve as a versatile ingredient in various fragrance compositions.
-
Flavor Profile : The taste is characterized as warm and spicy.[1][2][3][5][9][10] This makes it suitable for applications in food and beverage products where a spicy note is desired.
Applications and Regulatory Status
This compound is utilized as both a perfuming and flavoring agent.[3][][12] It is found naturally in sources such as oil of lavandin, starfruit, and dried bonito.[4][5]
-
Fragrance Applications : Its spicy and woody character makes it a valuable component in fine fragrances, personal care products, and cosmetics to impart unique and desirable scents.[4]
-
Flavor Applications : As a flavoring agent, it can be used to add warm, spicy notes to a variety of food and beverage products.[8]
-
Chemical Synthesis : It also serves as an intermediate in the one-step synthesis of indenes, which are valuable in the chemical and pharmaceutical industries.[4][5][]
The compound is recognized by major regulatory bodies for its use in food.
| Regulatory Body | Identifier | Status | Reference(s) |
| FEMA | 2927 | Generally Recognized as Safe (GRAS) | [3][8][9] |
| JECFA | 808 | No safety concern at current levels of intake when used as a flavouring agent (2023 evaluation). | [8] |
| FDA (USA) | 21 CFR 172.515 | Permitted for direct addition to food for human consumption. | [8][9] |
Experimental Protocols
Protocol: Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound using a trained sensory panel.
Methodology:
-
Panelist Selection: Select 8-12 trained panelists screened for their ability to perceive and describe fragrance notes.[13] Panelists should refrain from using scented products or consuming strongly flavored foods/beverages for at least one hour prior to evaluation.[14]
-
Sample Preparation:
-
Prepare a 10% solution of this compound in an odorless, non-polar solvent like diethyl phthalate (B1215562) or ethanol.
-
Dip standard fragrance testing strips into the solution to a depth of 1 cm.
-
Allow the solvent to evaporate for 30 seconds before evaluation.
-
-
Evaluation Procedure:
-
Present the scented strips to panelists in a well-ventilated, odor-free room.
-
Instruct panelists to sniff the strip and record the primary, secondary, and tertiary odor characteristics observed over time (top, middle, and base notes).
-
Use a standardized scoresheet with a list of odor descriptors and an intensity scale (e.g., 1 to 9).
-
-
Data Analysis:
-
Compile the descriptor data from all panelists.
-
Calculate the mean intensity scores for each descriptor.
-
Generate an odor profile chart or spider web diagram to visualize the results.
-
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific odor-active character of this compound in a complex mixture.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry sniffing port.[14][15] The GC effluent is split between the MS detector and the sniffing port.[15]
-
Sample Preparation: Prepare a solution of the fragrance or flavor mixture containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration appropriate for GC analysis.
-
GC-MS/O Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.[14]
-
Oven Program: Start at 40°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injector: Splitless, 250°C.
-
MS Detector: Scan mode, mass range 35-350 amu.
-
Sniffing Port: Heated transfer line at 230°C, humidified air supply.
-
-
Olfactometry Procedure:
-
A trained assessor sniffs the effluent from the sniffing port throughout the GC run.
-
The assessor records the time, duration, intensity, and description of each odor perceived.
-
-
Data Analysis:
-
Correlate the retention times of the odor events from the olfactogram with the peaks in the chromatogram.
-
Use the MS data to confirm the chemical identity of the compound responsible for each odor event, including that of this compound.
-
Protocol: Stability Testing of Formulations
Objective: To evaluate the stability of this compound in a finished product (e.g., a perfume or beverage) under various environmental conditions.
Methodology:
-
Sample Preparation: Prepare several batches of the final product containing this compound. Package the samples in the final intended consumer packaging.[16]
-
Storage Conditions: Store the samples under different conditions to assess the impact of environmental factors.[16][17]
-
Real-Time Stability: Store at ambient conditions (e.g., 25°C / 60% RH) for the product's intended shelf life (e.g., 24-36 months).[17]
-
Accelerated Stability: Store at elevated temperatures (e.g., 40°C / 75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.[17]
-
Light Exposure: Expose samples to controlled UV and visible light to test for photodegradation.[17]
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Attributes to Test:
-
Olfactory/Flavor Profile: Use sensory evaluation to detect any changes in the aroma or taste profile.
-
Appearance: Visually inspect for changes in color or clarity.
-
Chemical Analysis: Use GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Physical Properties: Measure pH, viscosity, or other relevant physical parameters.
-
-
Data Analysis: Compare the results from each time point to the initial (time 0) data to determine the rate of degradation and establish the product's shelf life.
Biological Pathway: Olfactory Signal Transduction
The perception of this compound, like any odorant, begins with its interaction with olfactory receptors in the nasal cavity. The binding event initiates a sophisticated intracellular signaling cascade, which converts the chemical signal into an electrical signal that is sent to the brain for interpretation.
Safety Information
-
Human Health: Exposure to this compound may cause mild to moderate irritation to the eyes, skin, and respiratory system.[3] Suitable protective clothing should be worn during handling.[3] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the material is not expected to be genotoxic.[7]
-
Environmental: A screening-level environmental assessment indicated that this compound does not present a potential risk to the aquatic environment at current usage levels.[7]
-
Storage: The compound should be stored in a sealed container in a cool, dry place away from oxidizing agents.[3]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 2. Showing Compound this compound (FDB008723) - FooDB [foodb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 645-13-6 [chemicalbook.com]
- 6. 4-Isopropyl Acetophenone - Sanika Chemicals [sanikachem.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. para-isopropyl acetophenone, 645-13-6 [thegoodscentscompany.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 12. This compound, 97% | CymitQuimica [cymitquimica.com]
- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 14. aidic.it [aidic.it]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. iltusa.com [iltusa.com]
Application Notes and Protocols for the Quantification of 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylacetophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and is also used as a fragrance and flavoring agent. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing in the pharmaceutical and chemical industries. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.
Analytical Methodologies
A comparative summary of the analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, allowing researchers to choose the most suitable technique for their specific application.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of this compound by GC-FID, HPLC-UV, and UV-Vis Spectroscopy. These values are representative and should be validated in the user's laboratory with their specific instrumentation and sample matrices.
Table 1: GC-FID Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 3: UV-Vis Spectrophotometry Method Performance
| Parameter | Typical Value |
| Linearity Range | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Detailed experimental protocols for each analytical technique are provided below. These protocols include sample preparation, instrument conditions, and data analysis procedures.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Principle
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. This compound is volatilized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluted compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.
Experimental Workflow
Application Note: Analysis of 4'-Isopropylacetophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 4'-isopropylacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic ketone utilized in proteomics research and as a flavoring and fragrance agent.[1][2] This document outlines the instrumental parameters, sample preparation, and data analysis for the identification and potential quantification of this compound. The provided methodologies are foundational and can be adapted for various research and quality control applications.
Introduction
This compound (CAS No. 645-13-6) is an organic compound with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[2] It is characterized as an alkyl-phenylketone.[3][4] Due to its presence in some natural products and its use in various industries, a reliable analytical method for its identification and quantification is essential. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive mass spectral identification. This application note details a robust GC-MS method suitable for the analysis of this compound in a laboratory setting.
Experimental Protocols
Sample Preparation (General Protocol for a Standard Solution)
A standard solution of this compound is prepared for direct injection into the GC-MS system.
Materials:
-
This compound (≥98% purity)
-
Methanol (B129727), HPLC grade
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
GC vials with caps
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and fill the flask to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol in appropriate volumetric flasks.
-
Sample Transfer: Transfer an aliquot of each working standard solution into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on an Agilent GC-MS system equipped with an HP-5ms column or equivalent. An HP-5ms column is a common choice for the analysis of semi-volatile organic compounds.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C |
| Hold Time | 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 300 °C |
| Final Hold Time | 10 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.
Table 1: Mass Spectral Data of this compound [5]
| m/z | Relative Intensity (%) | Ion Assignment |
| 162 | 26.90 | [M]⁺ (Molecular Ion) |
| 147 | 99.99 | [M-CH₃]⁺ |
| 91 | 31.80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25.20 | [C₆H₅]⁺ (Phenyl ion) |
| 43 | 95.90 | [CH₃CO]⁺ (Acetyl cation) |
Table 2: Chromatographic Data
| Compound | Kovats Retention Index (Standard non-polar phase) |
| This compound | 1585[5] |
Note: The Kovats retention index is a standardized measure and may vary slightly between different instruments and columns.
Method Validation (General Considerations)
For quantitative applications, a full method validation should be performed according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters to be assessed include:
-
Linearity: A calibration curve should be constructed by plotting the peak area of this compound against its concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The accuracy should be assessed by analyzing samples with known concentrations of this compound and comparing the measured values to the true values.
-
Precision: The precision of the method should be evaluated at different concentration levels. Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be determined and expressed as the relative standard deviation (RSD).
Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway
Caption: Proposed mass spectral fragmentation of this compound.
Biological Pathways
Currently, there is limited information available in the public domain regarding the specific metabolic or signaling pathways of this compound.[3][4] Further research is required to elucidate its biological roles and interactions.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method is suitable for the identification and potential quantification of this compound in a variety of sample matrices, with appropriate sample preparation. The provided workflow and instrumental parameters can serve as a starting point for method development and validation in research, quality control, and drug development settings. Experimental determination of quantitative parameters such as LOD and LOQ is recommended for specific applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 645-13-6 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]
- 4. Showing Compound this compound (FDB008723) - FooDB [foodb.ca]
- 5. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 4'-Isopropylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Isopropylacetophenone is an aromatic ketone compound relevant in various fields, including proteomics research and as a potential impurity or synthetic intermediate in the pharmaceutical industry.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, sensitive, and specific method for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method.
The principle of this method relies on the separation of this compound from a sample matrix on a non-polar C18 stationary phase with a polar mobile phase.[2] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically around 254 nm for acetophenone (B1666503) derivatives.[3]
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade, optional for pH adjustment)
-
0.45 µm syringe filters (nylon or PTFE)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C when not in use.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a portion of the homogenized sample containing an estimated 1-10 mg of this compound.
-
Transfer the sample to a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability
Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3] Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is less than 2.0%.
6. Analysis and Quantification
Inject the prepared sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.
Data Presentation
The following table summarizes the expected quantitative data from a method validation study conducted according to the International Council for Harmonisation (ICH) guidelines.[2][4]
| Parameter | Result |
| Retention Time (t_R_) | ~ 6.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting
Common issues encountered during HPLC analysis and their potential solutions are outlined below:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Injector malfunction- No sample loaded- Detector issue | - Check syringe and injection port- Verify sample vial has sufficient volume- Check detector lamp and settings |
| Broad or split peaks | - Column contamination or degradation- Sample overload- Incompatible sample solvent | - Flush or replace the column- Dilute the sample- Dissolve the sample in the mobile phase |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase accurately- Ensure stable column oven temperature- Equilibrate the column thoroughly or replace it |
| Ghost peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Run blank injections to identify the source of contamination- Implement a needle wash step |
References
Application Notes: 4'-Isopropylacetophenone as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Isopropylacetophenone (CAS: 645-13-6) is a valuable aromatic ketone intermediate widely utilized in organic synthesis.[1] Its structure, featuring a reactive acetyl group and an isopropyl-substituted phenyl ring, provides a versatile scaffold for the construction of a diverse range of heterocyclic compounds.[1][2] These resulting heterocycles are of significant interest in medicinal chemistry and materials science due to their varied biological activities and potential applications. This document provides detailed protocols and application notes for the synthesis of several key heterocyclic families starting from this compound, including chalcones, pyrazolines, thiophenes, and pyrimidines.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic systems like pyrazolines, pyrimidines, and isoxazoles.[3][4][5] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde.[5][6]
Logical Workflow for Chalcone (B49325) Synthesis
Caption: General experimental workflow for Claisen-Schmidt condensation.
Quantitative Data for Chalcone Synthesis
| Entry | Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | KOH / Ethanol (B145695) | RT | 12-15 | ~60-70%[5] |
| 2 | 4-Chlorobenzaldehyde | NaOH / Ethanol | RT | 3 | ~70%[3] |
| 3 | 2-Chlorobenzaldehyde | KOH / PEG-400 | 40 | 1 | High[7] |
| 4 | 3-Nitrobenzaldehyde | KOH / PEG-400 | 40 | 1 | High[7] |
Note: Yields are generalized from similar reactions and may vary for this compound.
Experimental Protocol: General Synthesis of a Chalcone Derivative
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol.[3][5]
-
Reaction: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 10-60% concentration).[5]
-
Monitoring: Continue stirring the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for the required duration (typically 1-15 hours).[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice or ice-cold water.[7] A solid precipitate of the chalcone should form.
-
Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove the base catalyst. The crude product can be purified by recrystallization from a suitable solvent, commonly ethanol, to afford the pure chalcone.[3]
Synthesis of Pyrazolines from Chalcones
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties.[8][9] They are commonly synthesized by the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives.[9][10]
Reaction Scheme: Chalcone to Pyrazoline
Caption: Synthesis of pyrazolines from chalcone precursors.
Quantitative Data for Pyrazoline Synthesis
| Entry | Chalcone Precursor | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | (E)-1-(4-isopropylphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Acetic Acid | 4 | High[9] |
| 2 | (E)-1-(4-isopropylphenyl)-3-(substituted-phenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol | 6-8 | Good-Excellent[10] |
| 3 | (E)-1-(4-isopropylphenyl)-3-phenylprop-2-en-1-one | Thiosemicarbazide | Ethanol/NaOH | 5-10 min | High[11] |
Note: Reaction conditions are generalized from protocols using similar chalcone structures.
Experimental Protocol: General Synthesis of a Pyrazoline Derivative
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derived from this compound (1.0 eq.) in a suitable solvent, such as glacial acetic acid or ethanol.[9]
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq.) or a substituted hydrazine like phenylhydrazine to the solution.[9][10]
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the mixture may be poured into cold water to induce precipitation.
-
Purification: Wash the collected solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pyrazoline product.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multi-component reaction that provides a straightforward, one-pot synthesis of highly substituted 2-aminothiophenes.[12][13] This reaction involves the condensation of a ketone (like this compound), an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[13][14]
Reaction Scheme: Gewald Aminothiophene Synthesis
Caption: One-pot Gewald synthesis of 2-aminothiophenes.
Quantitative Data for Gewald Reaction
| Entry | Active Methylene Cmpd. | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Malononitrile | Morpholine | Ethanol | 40-50 | Good-Excellent[14] |
| 2 | Ethyl Cyanoacetate | Triethylamine | Methanol | 40-50 | Good-Excellent[14] |
| 3 | Malononitrile | Piperidinium Borate | Water | 100 | ~95% |
| 4 | Ethyl Cyanoacetate | L-Proline | Ethanol | Reflux | High[12] |
Note: Yields are generalized from the Gewald reaction with various ketones and may require optimization for this compound.
Experimental Protocol: General Gewald Synthesis
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.2 eq.).[14]
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol, followed by a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine, ~10-20 mol%).[14]
-
Reaction: Stir the reaction mixture and gently heat to 40-60 °C.[14] Heating can improve the reactivity and solubility of sulfur.[14] Monitor the reaction's progress by TLC. For sterically hindered ketones, a two-step procedure (isolating the Knoevenagel adduct first) or microwave irradiation may improve yields.[13][14]
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with water to remove salts, followed by recrystallization from a solvent like ethanol.[14] If the product is an oil or difficult to recrystallize, silica (B1680970) gel column chromatography is a suitable alternative.[14]
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are a critical class of heterocyclic compounds, forming the basis of nucleic acids (cytosine, thymine, uracil).[15] Synthetic pyrimidine derivatives are of great interest in pharmacology. One common synthetic route involves the reaction of chalcones with reagents like urea, thiourea (B124793), or guanidine (B92328).
Reaction Scheme: Chalcone to Pyrimidine
Caption: Synthesis of pyrimidines via chalcone cyclization.
Experimental Protocol: General Synthesis of a Pyrimidine Derivative
-
Preparation: In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol.
-
Reagent Addition: Add the chalcone derived from this compound (1.0 eq.) and the appropriate reagent such as guanidine hydrochloride, urea, or thiourea (1.0-1.5 eq.) to the basic solution.
-
Reaction: Heat the mixture under reflux for several hours (typically 6-12 hours). Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pjsir.org [pjsir.org]
- 9. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chalcones from 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of organic compounds belonging to the flavonoid family, widely distributed in edible plants.[1][2] They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[3] Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, including anticancer,[2][4][5] anti-inflammatory,[6][7][8] and antimicrobial properties.[9][10] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues within proteins.[11]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde.[3][12] This application note provides detailed protocols for the synthesis of a series of chalcones derived from 4'-isopropylacetophenone and various substituted benzaldehydes. It also includes protocols for the evaluation of their potential anticancer and anti-inflammatory activities, along with a summary of reported yield data.
Data Presentation
Table 1: Synthesis of Chalcones from this compound via Claisen-Schmidt Condensation
| Entry | Substituted Benzaldehyde (B42025) | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | KOH / Ethanol (B145695) | 4-5 h | 75 | |
| 2 | 4-Methoxybenzaldehyde | NaOH / Ethanol | 2-3 h | 90 | [2] |
| 3 | 4-Chlorobenzaldehyde | NaOH / Methanol | 24 h | 85 | [13] |
| 4 | 3-Nitrobenzaldehyde | NaOH / Ethanol | 4 h | 78 | [13] |
| 5 | 4-(Dimethylamino)benzaldehyde | NaOH / Ethanol | 2-3 h | 90 | [2] |
| 6 | 2-Chlorobenzaldehyde | KOH / Ethanol | 4-5 h | 72 | |
| 7 | 4-Hydroxybenzaldehyde | NaOH / Water | 48 h | 65 | [12] |
| 8 | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [14] |
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.
Materials and Reagents:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and the selected substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add a solution of NaOH (e.g., 10-40% aqueous solution) or KOH dropwise to the stirred mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can vary from 2 to 48 hours depending on the reactivity of the substrates.[11]
-
Isolation of Crude Product: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl or glacial acetic acid to neutralize the excess base.
-
The precipitated solid (crude chalcone) is then collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
Purification:
The crude chalcone (B49325) can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized chalcones on cancer cell lines.
Materials and Reagents:
-
Synthesized chalcone derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of the synthesized chalcones in DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the chalcones and incubate for another 24-48 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (concentration required to inhibit 50% of cell growth) is determined.
Protocol 3: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes a method to assess the anti-inflammatory potential of the synthesized chalcones by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials and Reagents:
-
Synthesized chalcone derivatives
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Add an equal volume of Griess reagent to the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.
Mandatory Visualizations
Caption: Workflow for the synthesis of chalcones.
Caption: Chalcone-induced apoptosis signaling.
Caption: Chalcone's anti-inflammatory action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Anti-inflammatory Activity of Chalconesderived Moieties | Bentham Science [benthamscience.com]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Isopropylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-isopropylacetophenone, a key intermediate in various chemical manufacturing processes. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with acetyl chloride or acetic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the primary factors that influence the yield of the synthesis?
A2: Several critical factors can significantly impact the yield:
-
Purity of Reagents and Catalyst: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Using anhydrous reagents and solvents is crucial to prevent catalyst deactivation. The purity of cumene and the acylating agent also plays a significant role in preventing side reactions.
-
Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. The reaction is often started at a low temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature.[2]
-
Stoichiometry of Reactants and Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product can form a complex with it, rendering the catalyst inactive for further reaction.[3] A slight excess of the catalyst relative to the acylating agent is often employed.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
Q3: What are the potential side products in this synthesis?
A3: The primary side products are regioisomers of isopropylacetophenone. Since the isopropyl group is an ortho-, para-director, the main byproduct is typically 2'-isopropylacetophenone (the ortho-isomer).[4][5] Due to steric hindrance from the bulky isopropyl group, the para-substituted product (this compound) is generally favored.[5][6] In some cases, diacylation products might form, although this is less common in acylation compared to alkylation due to the deactivating nature of the acetyl group.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][2][7] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material (cumene) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The AlCl₃ catalyst has been deactivated by moisture. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents. It is advisable to use a freshly opened container of anhydrous AlCl₃. |
| Insufficient Catalyst: A catalytic amount of AlCl₃ was used. | Use a stoichiometric amount (at least 1 equivalent) or a slight excess (e.g., 1.1 equivalents) of AlCl₃ relative to the acetyl chloride. | |
| Low Reaction Temperature: The activation energy for the reaction was not overcome. | After the initial exothermic reaction at low temperature, allow the reaction to warm to room temperature and stir for a sufficient period. Gentle heating may be cautiously applied while monitoring for byproduct formation. | |
| Poor Quality Reagents: Impurities in cumene or acetyl chloride are interfering with the reaction. | Purify the starting materials before use. Cumene can be distilled, and acetyl chloride should be of high purity. | |
| Formation of Multiple Products (Isomers) | Suboptimal Reaction Conditions: Temperature and order of addition can influence regioselectivity. | Maintain a low temperature during the addition of reagents to favor the para-product. Slowly adding the cumene to the pre-formed complex of AlCl₃ and acetyl chloride can sometimes improve selectivity. |
| Difficult Product Isolation / Emulsion during Workup | Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. | Quench the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. |
| Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxides. | Ensure quenching is performed in an acidic medium (ice/HCl) to keep the aluminum salts dissolved. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative)
| Parameter | Condition | Observed Yield (%) | Key Observations |
| Temperature | 0 °C to Room Temperature | 75-85% | Controlled addition at low temperature minimizes side reactions. |
| 50 °C | 60-70% | Increased formation of ortho-isomer and potential for other byproducts. | |
| Catalyst Stoichiometry (AlCl₃:Acetyl Chloride) | 1.1 : 1 | 80-90% | A slight excess of catalyst drives the reaction to completion. |
| 0.5 : 1 | < 40% | Incomplete reaction due to catalyst complexation with the product. | |
| Reaction Time | 2 hours | 70-80% | Reaction may not have reached completion. |
| 6 hours | 85-95% | Optimal time for achieving high conversion. |
Note: These are representative values and actual yields may vary depending on specific experimental conditions and scale.
Table 2: Physical Properties for Purification
| Compound | Boiling Point (°C) | Pressure (mmHg) | Appearance |
| This compound | 119-120 | 10 | Colorless to pale yellow liquid |
| Cumene (Starting Material) | 152 | 760 | Colorless liquid |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of Cumene
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cumene (Isopropylbenzene)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add cumene (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel. Add the cumene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Signaling pathway of the Friedel-Crafts acylation of cumene.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reelmind.ai [reelmind.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4'-Isopropylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4'-isopropylacetophenone from a reaction mixture.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Recrystallization
Q1: My this compound is not dissolving in the hot recrystallization solvent.
A1: This issue can arise from a few factors:
-
Inappropriate Solvent: The solvent may not be suitable for dissolving this compound, even at elevated temperatures. This compound is soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate (B1210297), but insoluble in water.[1][2]
-
Insufficient Solvent: You may not be using a sufficient volume of the solvent. Try adding more solvent in small increments until the solid dissolves.
-
Low Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: Oiling out occurs during the cooling of the recrystallization mixture. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. Here’s how to address it:
-
High Solute Concentration: The concentration of this compound in the solvent might be too high. Reheat the mixture to dissolve the oil and add more solvent.
-
Rapid Cooling: Cooling the solution too quickly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The boiling point of your solvent might be higher than the melting point of this compound (which is a liquid at room temperature, solidifying at low temperatures). Consider using a lower-boiling point solvent. A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.
Q3: After recrystallization, the yield of my this compound is very low.
A3: Low recovery can be due to several reasons:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. You can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Q4: The purified this compound is still impure after recrystallization.
A4: This indicates that the chosen solvent is not effectively separating the impurities.
-
Co-crystallization: The impurities may have similar solubility properties to this compound in the chosen solvent, leading to their incorporation into the crystal lattice. Try a different recrystallization solvent or a combination of solvents.
-
Insufficient Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Consider Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more effective purification technique for separating compounds with similar polarities.
Column Chromatography
Q5: I am not getting good separation of this compound from its impurities on my silica (B1680970) gel column.
A5: Poor separation can be optimized by adjusting the mobile phase.
-
Inappropriate Mobile Phase Polarity: this compound is a moderately polar compound. If your mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your compounds will remain adsorbed to the silica gel. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate or dichloromethane. You can adjust the ratio to achieve optimal separation.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be more effective.
Q6: My this compound is eluting too quickly from the column.
A6: This is a sign that your mobile phase is too polar. Decrease the proportion of the polar solvent in your mobile phase mixture. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture.
Q7: My this compound is not coming off the column.
A7: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of your mobile phase. For instance, if you are using a 10:90 ethyl acetate/hexane mixture, you can increase it to 20:80 or even higher.
Q8: The bands on my column are streaking or tailing.
A8: Tailing can be caused by several factors:
-
Sample Overloading: You may have loaded too much crude product onto the column. Use a larger column or reduce the amount of sample.
-
Inappropriate Sample Dissolution Solvent: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble and which is also a component of your mobile phase (or less polar).
-
Column Packing Issues: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
Distillation
Q9: During vacuum distillation, my this compound is decomposing.
A9: Decomposition at high temperatures can be an issue.
-
Excessive Temperature: Ensure the heating mantle temperature is not set too high. The boiling point of this compound is 119-120 °C at 10 mmHg.[2]
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition at high temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution and then water to neutralize any acidic impurities.
Q10: The vacuum distillation is very slow.
A10: Slow distillation can be due to:
-
Insufficient Vacuum: Check your vacuum pump and all connections for leaks. A lower pressure will result in a lower boiling point and faster distillation.
-
Inadequate Heating: Ensure the heating mantle is providing sufficient and even heat to the distillation flask.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Clear, almost colorless to yellow liquid | [2] |
| Boiling Point | 254.6 °C at 760 mmHg; 119-120 °C at 10 mmHg | [1][2] |
| Density | 0.97 g/cm³ | [2] |
| Refractive Index | 1.522-1.524 | [2] |
| Solubility | Soluble in alcohol, chloroform, and methanol. Insoluble in water. | [1][2] |
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Ethanol/Water | Polar Protic | A good starting point for creating a mixed solvent system. |
| Acetone/Water | Polar Aprotic | Another effective mixed solvent system. | |
| Heptane/Ethyl Acetate | Non-polar/Polar Aprotic | Useful for adjusting polarity to achieve optimal crystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common mobile phase for silica gel chromatography of moderately polar compounds. The ratio can be varied to optimize separation. |
| Dichloromethane/Hexane | Non-polar/Polar Aprotic | Another versatile mobile phase system. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent by heating on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with a slurry of silica gel in the initial, least polar mobile phase. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using an isocratic elution, continue with the same solvent mixture. For gradient elution, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4'-Isopropylacetophenone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4'-isopropylacetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene).[1][2][3] This reaction typically involves reacting cumene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.[1][2]
Q2: Which acylating agent is better to use: acetyl chloride or acetic anhydride?
Both acetyl chloride and acetic anhydride can be used for the synthesis of this compound.[2] Acetyl chloride is generally more reactive and may provide a better yield with less high-boiling residue.[4] However, acetic anhydride is often preferred in laboratory settings because it is easier to handle, and the reaction is not reversible, leading to a product of high purity and good yield. Acetic anhydride may be favored for its stability and the production of less hazardous byproducts (acetic acid versus hydrochloric acid).[2]
Q3: What are the key parameters to control for a successful synthesis?
Several factors are critical for a successful Friedel-Crafts acylation to produce this compound:
-
Anhydrous Conditions: The Lewis acid catalysts used, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. It is crucial to use dry solvents, glassware, and reagents to prevent catalyst deactivation.
-
Temperature Control: The reaction is exothermic, and maintaining a low to moderate temperature is essential to control the reaction rate and minimize side reactions.[1]
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
-
Purity of Starting Materials: The purity of cumene, the acylating agent, and the catalyst can significantly impact the reaction's outcome and the final product's purity.[5]
Q4: What are the common side products in this synthesis?
The primary side products in the Friedel-Crafts acylation of cumene are isomers of isopropylacetophenone. While the para-isomer (this compound) is the major product due to the directing effect of the isopropyl group, small amounts of the ortho-isomer can also be formed. Polyacylation is generally not a significant issue in Friedel-Crafts acylation as the acetyl group deactivates the aromatic ring towards further substitution.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Water in the reaction mixture deactivates the Lewis acid catalyst (e.g., AlCl₃). | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. |
| Inactive Catalyst: The Lewis acid catalyst may have degraded due to improper storage or handling. | Use a fresh, unopened container of the Lewis acid catalyst. | |
| Insufficient Catalyst: The ketone product forms a complex with the catalyst, rendering it inactive. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed at a reasonable rate. | While initial cooling is necessary, the reaction may need to be allowed to warm to room temperature or be gently heated to ensure completion. | |
| Formation of Dark, Tarry Material | High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reagents and products. | Maintain a low temperature, especially during the addition of reagents. Use an ice bath to control the exothermic reaction. |
| Impure Starting Materials: Impurities in the cumene or acylating agent can lead to side reactions and charring. | Purify the starting materials by distillation before use. | |
| Product is an Oil and Difficult to Purify | Presence of Isomers: The presence of the ortho-isomer can lower the melting point of the product mixture. | Use column chromatography or fractional distillation under reduced pressure to separate the isomers. |
| Residual Solvent: Trapped solvent from the workup can prevent the product from solidifying. | Place the product under a high vacuum for an extended period to remove residual solvents. | |
| Incomplete Reaction: The presence of unreacted starting materials can result in an oily product. | Monitor the reaction progress using TLC or GC-MS to ensure completion before workup. |
Data Presentation
Table 1: Effect of Acylating Agent on Product Yield
| Acylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield of this compound |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0-5°C then RT | 12 hours | ~50-55%[4] |
| Acetic Anhydride | Zeolite H-Beta | None | 150°C | 4 hours | ~40% |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 645-13-6[7] |
| Molecular Formula | C₁₁H₁₄O[7] |
| Molecular Weight | 162.23 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | 119-120 °C at 10 mmHg[1] |
| Melting Point | 254 °C (Note: This appears to be an error in the source, a more likely range is closer to room temperature) |
| Density | 0.970 g/cm³ at 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents.[8] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a similar procedure for the acetylation of a related compound.[4]
Materials:
-
Cumene (Isopropylbenzene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
-
Diethyl Ether
-
Anhydrous Calcium Chloride
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap, place 1.35 moles of anhydrous aluminum chloride and 250 mL of anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to -5°C or below with vigorous stirring.
-
Addition of Reactants: Prepare a mixture of 1.3 moles of cumene and 1.4 moles of acetyl chloride. Add this mixture to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over approximately 3-4 hours, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stand overnight at room temperature.
-
Workup: Pour the reaction mixture slowly onto a mixture of 1 kg of cracked ice and 200 mL of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 700-mL portions of diethyl ether.
-
Drying and Evaporation: Combine the ether extracts and dry over anhydrous calcium chloride. Remove the ether by distillation at atmospheric pressure.
-
Purification: Fractionally distill the remaining residue under reduced pressure. Collect the fraction boiling at 124–125 °C/12 mm Hg.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. lookchem.com [lookchem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
4'-Isopropylacetophenone stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4'-Isopropylacetophenone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air. Storage temperatures should generally be below 30°C.[1][2] It is also advisable to protect it from light.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively documented, aromatic ketones as a class of compounds can be susceptible to photodegradation. It is best practice to store the compound in light-resistant containers and avoid unnecessary exposure to direct sunlight or strong artificial light to minimize the risk of degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can catalyze decomposition or lead to vigorous reactions.
Q4: What are the expected degradation pathways for this compound?
A4: Based on the chemical structure of an aromatic ketone, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: Under acidic or basic conditions, hydrolysis is generally not expected to be a major degradation pathway for the acetophenone (B1666503) core itself, as the ketone and aromatic ring are relatively stable to hydrolysis. However, extreme pH and temperature conditions could potentially lead to reactions involving the isopropyl group or promote side reactions if other reactive species are present.
-
Oxidation: The isopropyl group is a potential site for oxidation, which could lead to the formation of a tertiary alcohol, followed by further oxidation or rearrangement. The acetyl group could also be oxidized, potentially leading to the formation of 4-isopropylbenzoic acid.
-
Photodegradation: Aromatic ketones can undergo photochemical reactions, such as photoreduction or Norrish-type reactions, upon exposure to UV light. This could lead to the formation of various photoproducts.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For aromatic ketones, this can involve cleavage of the side chains or modifications to the aromatic ring.[3][4]
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the degradation of this compound.[5][6][7][8] This method should be capable of separating the intact drug from its degradation products. UV detection is typically suitable for aromatic ketones. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradants.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in chromatogram of a stored sample. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light exposure, container seal). - Re-analyze a freshly prepared standard to confirm the identity of the main peak. - Perform co-injection with a stressed sample to tentatively identify degradation products. |
| Loss of assay value over time. | Chemical instability under experimental or storage conditions. | - Review the experimental conditions (pH, temperature, presence of oxidizing agents). - Conduct a forced degradation study to identify the conditions under which the compound is unstable. - Ensure the use of a validated stability-indicating analytical method. |
| Discoloration of the material (e.g., turning yellow). | Formation of degradation products, possibly due to oxidation or light exposure. | - Store the material in an inert atmosphere (e.g., under nitrogen or argon). - Use amber vials or store in the dark to protect from light. - Characterize the colored impurity to understand the degradation pathway. |
| Inconsistent results in stability studies. | - Non-validated analytical method. - Variability in stress conditions. - Interaction with container/closure system. | - Develop and validate a robust stability-indicating HPLC method. - Precisely control and monitor stress conditions (temperature, humidity, light intensity). - Evaluate the potential for leaching or adsorption from the container. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific experimental needs and available equipment. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Acid and Base Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare solutions of 0.1 N HCl and 0.1 N NaOH.
-
-
Procedure:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.
-
Maintain the solutions at room temperature and/or elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Oxidative Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) as described above.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Photostability Testing
-
Procedure:
-
Expose a solid sample and a solution of this compound (in a photochemically inert solvent) to a light source that provides both UV and visible light.
-
The exposure should be in accordance with ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6][10][11][12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis and compare them to the control sample by HPLC.
-
Thermal Degradation
-
Procedure:
-
Place a solid sample of this compound in a controlled temperature chamber (e.g., an oven).
-
Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 80°C).
-
Analyze the sample at various time points (e.g., 1, 3, 7 days).
-
For analysis, dissolve an accurately weighed amount of the stressed solid in a suitable solvent, dilute to the appropriate concentration, and inject into the HPLC system.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Room Temp / 60°C | Up to 24 hrs | Minimal degradation expected |
| Base Hydrolysis | 0.1 N NaOH | Room Temp / 60°C | Up to 24 hrs | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hrs | 4-Isopropylbenzoic acid, hydroxylated derivatives |
| Photolytic | UV/Vis Light | Ambient | Per ICH Q1B | Photoreduction products, rearranged isomers |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days | Products of side-chain cleavage or ring modification |
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. youtube.com [youtube.com]
Removal of unreacted starting materials in 4'-Isopropylacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4'-isopropylacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound?
A1: The most common synthesis route for this compound is the Friedel-Crafts acylation of isopropylbenzene (cumene) with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1][2][3][4] Therefore, the primary unreacted starting materials you may encounter are:
-
Isopropylbenzene (Cumene): Often used in excess to drive the reaction to completion.
-
Acetyl Chloride or Acetic Anhydride: The acylating agent.
-
Aluminum Chloride (or other Lewis acids): The catalyst, which needs to be quenched and removed during workup.
Q2: How can I detect the presence of unreacted starting materials in my product?
A2: Several analytical techniques can be employed to assess the purity of your this compound and identify unreacted starting materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile components.[5][6] You can quantify the amount of residual isopropylbenzene and other byproducts. The mass spectrum of this compound shows characteristic peaks at m/z 162 (molecular ion), 147, and 43.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can identify impurities. Unreacted isopropylbenzene will show a characteristic septet and doublet for the isopropyl group, which will be distinct from the signals of the product.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of the crude product and monitor the progress of purification.
Q3: What are the recommended methods for removing unreacted starting materials?
A3: The two primary methods for purifying this compound and removing unreacted starting materials are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is an effective method for separating this compound from the less volatile isopropylbenzene.[7][8]
-
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from non-polar impurities like isopropylbenzene and other byproducts.
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation
If you are experiencing low yields in your synthesis of this compound, consider the following troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (e.g., AlCl₃) due to moisture exposure. | Use fresh, anhydrous aluminum chloride from a newly opened container. Handle the catalyst quickly in a dry environment. |
| Deactivated aromatic ring if using a substituted isopropylbenzene with electron-withdrawing groups. | Friedel-Crafts acylation is most effective on activated or neutral aromatic rings. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Multiple Products | Isomerization or side reactions due to high temperatures. | Maintain the recommended reaction temperature. The para-substituted product is generally favored. |
| The reaction was not effectively quenched. | Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure complete quenching of the catalyst.[9] | |
| Product Loss During Workup | Emulsion formation during aqueous extraction. | Add saturated brine (NaCl solution) to help break the emulsion.[9] |
Ineffective Removal of Unreacted Isopropylbenzene
If you are struggling to remove residual isopropylbenzene from your final product, here are some troubleshooting tips:
| Purification Method | Problem | Suggested Solution |
| Vacuum Distillation | Co-distillation of isopropylbenzene with the product. | Ensure your vacuum is stable and the distillation is performed slowly to allow for proper fractionation. Use a fractionating column for better separation. |
| Incorrect pressure and temperature settings. | The boiling point of this compound is approximately 119-120 °C at 10 mmHg. Adjust your vacuum and heating mantle accordingly. | |
| Column Chromatography | Poor separation of isopropylbenzene and the product. | Optimize the solvent system. A non-polar eluent (e.g., hexane (B92381) or petroleum ether) with a small amount of a more polar solvent (e.g., ethyl acetate) should provide good separation. |
| Overloading the column. | Do not exceed the loading capacity of your column. A general rule is 1g of crude product per 10-20g of silica gel. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline. Please refer to specific literature for detailed and optimized procedures.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the flask in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add isopropylbenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by either vacuum distillation or column chromatography.
Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a receiving flask.
-
Distillation: Heat the crude product under a stable vacuum. Collect the fraction that distills at the expected boiling point of this compound (e.g., ~119-120 °C at 10 mmHg).
Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate). Isopropylbenzene will elute first, followed by the desired this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product. Combine the pure fractions and remove the solvent.
Data Presentation
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Vacuum Distillation | 60-80% | >95% | Scalable, efficient for large quantities. | May not effectively remove impurities with similar boiling points. |
| Column Chromatography | 50-90% | >99% | High purity achievable, good for removing a wide range of impurities. | Less scalable, solvent-intensive, can be time-consuming. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Khan Academy [khanacademy.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Isopropylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the Friedel-Crafts acylation of isopropylbenzene.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield with Homogeneous Catalysts (e.g., AlCl₃)
Q: My Friedel-Crafts acylation of isopropylbenzene using aluminum chloride (AlCl₃) is resulting in a very low yield or no product at all. What are the likely causes?
A: Low or nonexistent yields in AlCl₃-catalyzed acylations of isopropylbenzene are common and can often be traced back to catalyst deactivation. The primary culprits are:
-
Moisture Contamination: Aluminum chloride is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst.
-
Product-Catalyst Complexation: The ketone product of the acylation reaction forms a stable complex with AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1]
-
Insufficient Catalyst Loading: Due to the aforementioned product complexation, a catalytic amount of AlCl₃ is often insufficient. Stoichiometric quantities are typically required for the reaction to proceed to completion.[1]
-
Deactivated Isopropylbenzene: While isopropylbenzene itself is an activated aromatic ring, the presence of certain functional groups on substituted isopropylbenzene derivatives (e.g., -NH₂, -OH) can react with and deactivate the Lewis acid catalyst.[2]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure reagents are free from water.
-
Increase Catalyst Stoichiometry: If you are using substoichiometric amounts of AlCl₃, increase the loading to at least a 1:1 molar ratio with the acylating agent. In some cases, a slight excess of AlCl₃ may be beneficial.
-
Consider Alternative Catalysts: For substrates with functional groups that are incompatible with strong Lewis acids, consider using solid acid catalysts such as zeolites or metal oxides.
Issue 2: Decreasing Activity of Solid Acid Catalysts (e.g., Zeolites) Upon Reuse
Q: I am using a solid acid catalyst, such as a zeolite, for the acylation of isopropylbenzene. I'm observing a significant drop in conversion after the first or second reaction cycle. What is causing this deactivation?
A: The deactivation of solid acid catalysts in the Friedel-Crafts acylation of isopropylbenzene is a common issue and is primarily attributed to two phenomena: coking and leaching.
-
Coking: The formation of carbonaceous deposits, or "coke," on the catalyst surface and within its pores is a major cause of deactivation. These deposits block access to the active catalytic sites. The organic materials produced during the reaction can deposit on the catalyst, reducing its specific surface area and acidity.
-
Leaching: The active catalytic species from the solid support can dissolve into the reaction medium. This loss of active sites from the solid catalyst will lead to a decrease in its activity over time.
Recommended Solutions:
-
Catalyst Regeneration: Coked catalysts can often be regenerated. A common method is calcination, which involves heating the catalyst in air or an oxygen-containing atmosphere to burn off the carbonaceous deposits.
-
Hot Filtration Test: To determine if leaching is occurring, a hot filtration test can be performed. If the reaction continues in the filtrate after the solid catalyst has been removed at the reaction temperature, it confirms that active species have leached into the solution.
-
Optimize Reaction Conditions: Deactivation via coking can sometimes be mitigated by optimizing reaction conditions, such as temperature and reaction time, to minimize the formation of coke precursors.
Frequently Asked Questions (FAQs)
Q1: Why is more than a stoichiometric amount of AlCl₃ sometimes needed in Friedel-Crafts acylation?
A1: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, to ensure the reaction proceeds to completion, at least one equivalent of AlCl₃ per equivalent of the ketone product is required.
Q2: What are the main advantages of using solid acid catalysts over homogeneous catalysts like AlCl₃?
A2: Solid acid catalysts, such as zeolites and sulfated zirconia, offer several advantages over traditional homogeneous catalysts:
-
Ease of Separation: Being in a different phase from the reaction mixture, they can be easily separated by filtration.
-
Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.
-
Reduced Corrosion and Waste: They are generally less corrosive than strong Lewis acids and reduce the amount of hazardous waste generated from quenching the reaction.
Q3: How can I determine the amount of coke deposited on my solid acid catalyst?
A3: Thermogravimetric analysis (TGA) is a common technique used to quantify the amount of coke on a spent catalyst. The analysis involves heating the catalyst in an oxidizing atmosphere and measuring the weight loss that corresponds to the combustion of the carbonaceous deposits.
Q4: What is a "hot filtration test" and how does it help identify catalyst leaching?
A4: A hot filtration test is a definitive experiment to determine if a solid catalyst is truly heterogeneous or if catalytically active species are leaching into the reaction medium. The procedure involves running the reaction for a certain period, then filtering the solid catalyst from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction progresses in the filtrate, it confirms that active species have leached from the solid catalyst.
Data Presentation
Table 1: Influence of Catalyst Type on the Acylation of Isopropylbenzene (Cumene) - Representative Data
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Isopropylbenzene Conversion (%) | Product Selectivity (%) | Catalyst Reusability | Reference |
| AlCl₃ | Acetyl Chloride | Dichloroethane | 25 | 2 | >95 | >98 | Not reusable | General Knowledge |
| H-BEA Zeolite | Acetic Anhydride | None | 140 | 5 | 61 | High for para-isomer | Regenerable by calcination | [3] |
| In₂O₃/MCM-41 | Benzoyl Chloride | None | 80 | 2 | High | High | Reusable | [3] |
| Sulfated Zirconia | 4-Chlorobenzoyl Chloride | Benzene | 80 | 4 | ~100 | 100 | Reusable | [3] |
Table 2: Quantitative Analysis of Zeolite Deactivation in Aromatic Acylation
| Zeolite Catalyst | Aromatic Substrate | Acylating Agent | Cycle Number | Conversion (%) | Coke Content (wt%) | Notes | Reference |
| H-BEA | Anisole | Acetic Anhydride | 1 | 95 | - | High initial activity | [4] |
| H-BEA | Anisole | Acetic Anhydride | 2 | 80 | Increased | Deactivation observed | [4] |
| H-BEA | Anisole | Acetic Anhydride | 3 (Regenerated) | 92 | - | Activity recovered after calcination | [4] |
| Beta-Zeolite | Benzene (Alkylation to Cumene) | Isopropanol | 1 | ~80 | - | Gradual deactivation | |
| Beta-Zeolite | Benzene (Alkylation to Cumene) | Isopropanol | 5 | ~60 | Increased | Correlates with coke deposition |
Experimental Protocols
Protocol 1: Quantification of Coke Deposition on Solid Acid Catalysts using Thermogravimetric Analysis (TGA)
Objective: To quantitatively determine the amount of carbonaceous deposits (coke) on a spent solid acid catalyst.
Methodology:
-
Sample Preparation:
-
After the catalytic reaction, the spent catalyst is filtered and washed thoroughly with a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to remove any adsorbed reactants and products.
-
The washed catalyst is then dried in an oven at a specified temperature (e.g., 110 °C) for several hours to remove the solvent.
-
-
TGA Measurement:
-
An accurately weighed amount of the dried, spent catalyst (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA instrument.
-
The sample is heated under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any physisorbed water (e.g., 150 °C) and held at this temperature until a stable weight is achieved.
-
The gas is then switched to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂).
-
The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C) to ensure complete combustion of the coke.
-
The weight loss of the sample is continuously recorded as a function of temperature.
-
-
Data Analysis:
-
The weight loss observed in the temperature range corresponding to the combustion of coke (typically between 400 °C and 700 °C) is used to calculate the weight percentage of coke on the catalyst.
-
Protocol 2: Hot Filtration Test for Assessing Catalyst Leaching
Objective: To determine if catalytically active species are leaching from a solid catalyst into the liquid reaction medium.
Methodology:
-
Initial Reaction Setup:
-
The Friedel-Crafts acylation reaction is set up with the solid catalyst, isopropylbenzene, acylating agent, and solvent (if any) in a reaction vessel equipped with a stirrer and temperature control.
-
The reaction is allowed to proceed under the desired conditions.
-
-
Hot Filtration:
-
At a predetermined point during the reaction (e.g., after 30-60 minutes, or when a certain level of conversion is reached), the reaction mixture is rapidly filtered while maintaining the reaction temperature. This can be achieved using a preheated filtration apparatus (e.g., a Büchner funnel with a filter paper).
-
The solid catalyst is collected on the filter paper, and the hot filtrate is collected in a separate, clean reaction vessel.
-
-
Continued Reaction of the Filtrate:
-
The filtrate is maintained at the same reaction temperature and stirring rate as the initial reaction.
-
Samples of the filtrate are taken at regular intervals and analyzed (e.g., by GC or HPLC) to monitor the progress of the reaction.
-
-
Interpretation of Results:
-
No further increase in product concentration in the filtrate: This indicates that the catalysis is truly heterogeneous, and no significant amount of active species has leached into the solution.
-
Continued formation of product in the filtrate: This is a clear indication that catalytically active species have leached from the solid catalyst and are continuing to catalyze the reaction in the homogeneous phase.
-
Mandatory Visualizations
Caption: Deactivation pathways for homogeneous and heterogeneous catalysts.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: Improving Regioselectivity in Cumene Acylation
Welcome to the Technical Support Center for the acylation of cumene (B47948). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation. Our goal is to help you optimize your reaction conditions to achieve high regioselectivity, particularly favoring the formation of the para-isomer, 4-isopropylacetophenone.
Frequently Asked Questions (FAQs)
Q1: My cumene acylation is resulting in a mixture of ortho- and para-isomers. How can I increase the selectivity for the para-product?
A1: Achieving high para-selectivity is a common goal in cumene acylation. The isopropyl group is an ortho-, para-directing group, but the bulky nature of this substituent creates significant steric hindrance at the ortho-position.[1][2] This inherent steric effect is the primary reason for the preferential formation of the para-isomer. To further enhance this selectivity, you can manipulate several reaction parameters:
-
Catalyst Selection: Shape-selective catalysts, such as certain zeolites, can significantly enhance para-selectivity. The pore structure of these catalysts can restrict the formation of the bulkier ortho-transition state, thereby favoring the more linear para-substitution.
-
Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable para-isomer. However, this may also decrease the overall reaction rate, so optimization is key.
-
Solvent Choice: The polarity of the solvent can influence the transition state energies of the ortho and para pathways. While polar solvents can sometimes accelerate Friedel-Crafts reactions, nonpolar solvents may enhance steric effects, leading to higher para-selectivity.
Q2: I am observing a low yield in my Friedel-Crafts acylation of cumene. What are the common causes and how can I troubleshoot this?
A2: Low yields in Friedel-Crafts acylation can stem from several factors. Here are some common culprits and their solutions:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the Lewis acid is often required.
-
Poor Reagent Quality: The purity of cumene, the acylating agent (acetyl chloride or acetic anhydride), and the solvent is crucial. Impurities can react with the catalyst or lead to unwanted side reactions.
-
Suboptimal Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition.
Q3: Can I use acetic anhydride (B1165640) instead of acetyl chloride for the acylation of cumene? What are the advantages and disadvantages?
A3: Yes, both acetic anhydride and acetyl chloride are common acylating agents for this reaction.
-
Acetic Anhydride:
-
Advantages: It is generally less corrosive, less volatile, and easier to handle than acetyl chloride. The byproduct is acetic acid, which is less hazardous than the hydrogen chloride (HCl) gas produced when using acetyl chloride.
-
Disadvantages: It is generally less reactive than acetyl chloride, which may necessitate slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times).
-
-
Acetyl Chloride:
-
Advantages: It is more reactive than acetic anhydride, often leading to faster reaction rates and potentially higher yields under milder conditions.
-
Disadvantages: It is highly volatile, corrosive, and reacts violently with water, releasing toxic HCl gas. It requires more stringent handling precautions.
-
The choice between the two often depends on a balance of reactivity requirements, safety considerations, and experimental setup.
Q4: Is polyacylation a significant concern in the acylation of cumene?
A4: Polyacylation is generally not a major issue in Friedel-Crafts acylation reactions. The introduction of the first acyl group (an electron-withdrawing group) deactivates the aromatic ring, making it significantly less susceptible to further electrophilic substitution. This is a key advantage of acylation over Friedel-Crafts alkylation, where the introduction of an alkyl group activates the ring and can lead to polyalkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Regioselectivity (High Ortho-Isomer Content) | Steric effects are not maximized. | - Lower the reaction temperature to favor the thermodynamically more stable para-isomer.- Use a bulkier acylating agent if feasible.- Employ a shape-selective catalyst like a zeolite (e.g., H-BEA, ZSM-5). |
| Inappropriate solvent. | - Experiment with less polar solvents (e.g., carbon disulfide, nitrobenzene) which can enhance steric hindrance effects. | |
| Low Product Yield | Moisture in the reaction. | - Ensure all glassware is oven or flame-dried.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated catalyst. | - Use a fresh, unopened container of the Lewis acid catalyst or purify it before use. | |
| Insufficient catalyst loading. | - Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1:1 or slightly higher ratio is often necessary. | |
| Reaction Not Initiating | Low reaction temperature. | - Gradually increase the temperature while monitoring the reaction by TLC or GC. |
| Deactivated aromatic ring (if using substituted cumene). | - If your cumene substrate has electron-withdrawing groups, the reaction may be sluggish. Consider using a more reactive acylating agent or a stronger Lewis acid. | |
| Formation of Colored Byproducts | Reaction temperature is too high. | - Reduce the reaction temperature. High temperatures can lead to charring and decomposition. |
| Prolonged reaction time. | - Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid product degradation. |
Quantitative Data on Regioselectivity
While specific quantitative data for the acylation of cumene is dispersed throughout the literature and highly dependent on precise experimental conditions, the following table summarizes general trends observed in Friedel-Crafts acylations that can be applied to optimize for para-selectivity.
| Parameter | Condition | Effect on Para-Selectivity | General Yield Trend |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Good | Moderate to High |
| Zeolites (e.g., H-BEA, ZSM-5) | Excellent (due to shape selectivity) | Moderate to High | |
| Solvent | Nonpolar (e.g., CS₂, Nitrobenzene) | Generally Increased | Variable |
| Polar (e.g., Dichloromethane) | Generally Decreased | Can be higher due to better solubility | |
| Temperature | Low (e.g., 0-25 °C) | Generally Increased | May be lower or require longer reaction times |
| High (e.g., >50 °C) | Generally Decreased | May be higher, but risk of side reactions increases | |
| Acylating Agent | Acetyl Chloride | Generally high due to reactivity | High |
| Acetic Anhydride | Generally high | Moderate to High |
Experimental Protocols
Protocol 1: High Para-Selectivity Acylation of Cumene using Aluminum Chloride
This protocol aims to maximize the yield of 4-isopropylacetophenone by leveraging steric hindrance.
Materials:
-
Cumene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous AlCl₃ to the flask.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of cumene and acetyl chloride in anhydrous DCM.
-
Add the cumene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C or slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-isopropylacetophenone.
Visualizing the Process
To better understand the factors influencing the regioselectivity and the overall experimental process, the following diagrams have been generated.
Caption: Key factors influencing the regioselectivity of cumene acylation.
Caption: A generalized experimental workflow for the acylation of cumene.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
Minimizing polysubstitution in 4'-Isopropylacetophenone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4'-isopropylacetophenone, with a focus on minimizing polysubstitution and other side reactions.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound via Friedel-Crafts acylation of isopropylbenzene (cumene).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Isopropylbenzene | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.[1] | - Ensure all glassware is thoroughly oven or flame-dried. - Use anhydrous solvents. - Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] | - Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent.[1][2] Using 1.1 to 1.3 equivalents is often recommended.[1] | |
| Deactivated Aromatic Ring: While isopropylbenzene is an activated ring, the presence of strongly electron-withdrawing impurities could hinder the reaction. | - Ensure the purity of the starting isopropylbenzene. | |
| High Levels of Polysubstitution (Diacylation) | Inherent Reactivity: Although the acyl group deactivates the ring, making a second acylation less favorable, polysubstitution can occur under harsh conditions.[3] | - Control Stoichiometry: Use a 1:1 molar ratio of isopropylbenzene to the acylating agent (e.g., acetyl chloride or acetic anhydride).[1] - Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the likelihood of a second acylation.[1] |
| Formation of Isomeric Byproducts (e.g., 3'-Isopropylacetophenone) | Reaction Conditions: The regioselectivity of Friedel-Crafts acylation can be influenced by the solvent and catalyst. | - The acylation of isopropylbenzene is highly selective for the para position due to steric hindrance from the bulky isopropyl group.[4] Under standard conditions with AlCl₃ in a non-polar solvent like dichloromethane (B109758), the formation of this compound is heavily favored.[4] |
| Difficult Product Purification | Emulsion during Workup: Quenching the reaction mixture with water can sometimes lead to the formation of stable emulsions, complicating the separation of organic and aqueous layers. | - Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. - If an emulsion persists, add a saturated solution of NaCl (brine) to help break it. |
| Incomplete Removal of Catalyst: Residual aluminum salts can complicate purification. | - Ensure a thorough aqueous workup with dilute acid to break up the ketone-catalyst complex and dissolve all aluminum salts in the aqueous layer.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution generally low in the Friedel-Crafts acylation of isopropylbenzene?
A1: The Friedel-Crafts acylation introduces an acyl group (in this case, an acetyl group) onto the aromatic ring. This acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[3] This deactivation makes the product, this compound, significantly less reactive than the starting material, isopropylbenzene, thus minimizing the occurrence of a second acylation reaction.
Q2: What is the expected regioselectivity for the acylation of isopropylbenzene?
A2: The acylation of isopropylbenzene predominantly yields the para-substituted product, this compound. The bulky isopropyl group sterically hinders attack at the ortho positions. Experimental data for the acetylation of isopropylbenzene shows a high degree of selectivity for the para isomer.
| Isomer | Percentage |
| This compound (para) | 97.0% |
| 3'-Isopropylacetophenone (meta) | 3.0% |
| 2'-Isopropylacetophenone (ortho) | 0% |
| (Data from a study on the isomer distribution in the acetylation of isopropylbenzene)[4] |
Q3: What are some "greener" or more environmentally friendly alternatives to traditional Lewis acid catalysts for this synthesis?
A3: There is considerable interest in developing more sustainable methods for Friedel-Crafts acylation. Some alternatives to stoichiometric AlCl₃ include:
-
Solid Acid Catalysts: Zeolites, such as Zeolite Hβ and mordenite, have been shown to be effective catalysts for acylation reactions.[4][5] They offer advantages such as being reusable and producing less waste.[4]
-
Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a catalyst and a green solvent, often with high yields and selectivity under microwave irradiation.[3][6]
-
Other Metal Catalysts: Catalysts based on zinc oxide (ZnO) and sulfated zirconia have also been explored for Friedel-Crafts acylations.[7]
Q4: Can I use acetic anhydride (B1165640) instead of acetyl chloride as the acylating agent?
A4: Yes, acetic anhydride is a common alternative to acetyl chloride for Friedel-Crafts acylation.[8] It can be advantageous as it is less volatile and corrosive. The reaction mechanism is similar, and it can also be used with both traditional Lewis acids and greener solid acid catalysts.[4]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound via Friedel-Crafts acylation of isopropylbenzene with acetyl chloride.
Materials:
-
Isopropylbenzene (Cumene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice/water bath.
-
Addition of Acetylating Agent: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes.
-
Addition of Isopropylbenzene: In the same manner, add isopropylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step should be done with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[7]
Visualizations
Caption: A logical workflow for troubleshooting high polysubstitution in this compound synthesis.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. ijcps.org [ijcps.org]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
Technical Support Center: Column Chromatography Purification of 4'-Isopropylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4'-Isopropylacetophenone. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating aromatic ketones from less polar impurities. A typical mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation.
Q2: How do I determine the correct solvent system for my column?
A2: The ideal solvent system is determined by running several TLC plates with varying ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2] A well-separated spot from any impurities is also crucial.
Q3: What are the common impurities I might encounter?
A3: this compound is often synthesized via Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with acetyl chloride.[3] Potential impurities could include unreacted starting materials like cumene, di-acylated byproducts, or polymeric materials. The nature of impurities will depend on the specific synthetic route and reaction conditions.
Q4: My purified product yield is very low. What are the possible causes?
A4: Low yield can result from several factors:
-
Incomplete elution: The mobile phase may not be polar enough to elute all the product from the column.
-
Product streaking/tailing: Poor column packing or using a solvent system that is too polar can lead to broad bands and mixing of fractions.
-
Irreversible adsorption: Highly active sites on the silica gel can sometimes lead to irreversible binding of the product.
-
Sample loading issues: Using too much solvent to load the sample can cause premature band broadening.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase composition using TLC. Start with a low-polarity solvent and gradually increase the polarity.[1] For difficult separations, a gradient elution may be necessary.[5] |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| The column was packed unevenly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Gently tap the column during packing to settle the silica gel.[1] | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound has a very high affinity for the stationary phase. | If increasing solvent polarity doesn't work, consider using a more polar solvent like dichloromethane (B109758) or adding a small percentage of methanol (B129727) to your mobile phase.[1] | |
| Compound Crystallizes on the Column | The compound has low solubility in the mobile phase. | Change the mobile phase to a solvent system in which the compound is more soluble. Running the column at a slightly elevated temperature (if feasible) can also help. |
| Cracks or Bubbles in the Silica Gel Bed | The column ran dry at some point during the purification. | Always maintain the solvent level above the top of the silica gel.[4] If cracks appear, the separation will be compromised, and it is best to repack the column. |
| Heat is generated during the packing or running of the column due to solvent-silica interactions. | Pack the column using a slurry method and allow it to equilibrate before loading the sample.[1] | |
| Peak Tailing in Fractions | Secondary interactions between the analyte and the stationary phase, such as with acidic silanol (B1196071) groups.[6] | Use a high-purity, end-capped silica gel. Adding a small amount of a modifier like triethylamine (B128534) (1-3%) to the mobile phase can help deactivate acidic sites on the silica gel.[5] |
| The sample was loaded in a solvent that is too strong (polar). | Dissolve the sample in the mobile phase or a weaker solvent for loading.[4] Dry loading the sample adsorbed onto a small amount of silica is often a better alternative.[4] |
Experimental Protocols
General Column Chromatography Protocol for this compound Purification
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand on top of the silica gel.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica gel.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[4]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Start with a low-polarity solvent system and gradually increase the polarity if necessary (gradient elution) to elute the compounds.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[1]
-
Data Presentation
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polarity for this type of compound. |
| Mobile Phase | Hexane / Ethyl Acetate | Start with a low ratio of ethyl acetate (e.g., 98:2) and increase as needed. |
| Optimal Rf on TLC | 0.2 - 0.3 | Provides good separation on the column.[2] |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Expected Purity | >98% | Dependent on the efficiency of the separation. |
| Expected Yield | 70-90% | Can be lower due to difficult separations or product loss during the process. |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Validation & Comparative
Validating the Synthesis of 4'-Isopropylacetophenone: A Comparative Guide to 1H NMR Analysis
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the synthesis of 4'-isopropylacetophenone, with a focus on its validation using ¹H NMR spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure reliable and reproducible results.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a para-substituted aromatic ring, makes it a key building block in medicinal chemistry. The most common and industrially significant method for its synthesis is the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene). This guide will detail the experimental protocol for this synthesis, provide a thorough analysis of the product's ¹H NMR spectrum for validation, and compare it with an alternative synthesis route.
Primary Synthesis: Friedel-Crafts Acylation of Cumene
The acylation of cumene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a robust and widely used method for the preparation of this compound.[1][2] The isopropyl group of cumene is a moderately activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group, the para-substituted product is predominantly formed.
Experimental Protocol
Materials:
-
Cumene (isopropylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add a solution of cumene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Validation by ¹H NMR Spectroscopy
The structure and purity of the synthesized this compound can be unequivocally confirmed by ¹H NMR spectroscopy. The spectrum should exhibit characteristic signals corresponding to the aromatic protons, the isopropyl group protons, and the methyl protons of the acetyl group.
¹H NMR Data and Peak Assignments
The following table summarizes the expected ¹H NMR data for this compound and its potential isomers, which may be present as impurities.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound [5] | 7.91 | Doublet | 8.5 | 2H | Aromatic (ortho to C=O) |
| 7.32 | Doublet | 8.5 | 2H | Aromatic (meta to C=O) | |
| 2.98 | Septet | 7.0 | 1H | Isopropyl CH | |
| 2.59 | Singlet | - | 3H | Acetyl CH₃ | |
| 1.28 | Doublet | 7.0 | 6H | Isopropyl CH₃ | |
| 2'-Isopropylacetophenone (ortho isomer) | ~7.6 (estimated) | Multiplet | - | 1H | Aromatic |
| ~7.3-7.4 (estimated) | Multiplet | - | 3H | Aromatic | |
| ~3.3 (estimated) | Septet | ~7.0 | 1H | Isopropyl CH | |
| ~2.6 (estimated) | Singlet | - | 3H | Acetyl CH₃ | |
| ~1.2 (estimated) | Doublet | ~7.0 | 6H | Isopropyl CH₃ | |
| 3'-Isopropylacetophenone (meta isomer) | ~7.8 (estimated) | Singlet | - | 1H | Aromatic |
| ~7.7 (estimated) | Multiplet | - | 1H | Aromatic | |
| ~7.4 (estimated) | Multiplet | - | 2H | Aromatic | |
| ~3.0 (estimated) | Septet | ~7.0 | 1H | Isopropyl CH | |
| ~2.6 (estimated) | Singlet | - | 3H | Acetyl CH₃ | |
| ~1.2 (estimated) | Doublet | ~7.0 | 6H | Isopropyl CH₃ |
Alternative Synthesis Route
An alternative method for the synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609), followed by a Friedel-Crafts alkylation, or a one-pot reaction involving benzene, isopropyl chloride, and acetyl chloride with a Lewis acid catalyst.[2]
Conceptual Steps:
-
Acylation of Benzene: Benzene is first acylated with acetyl chloride and a Lewis acid catalyst to form acetophenone (B1666503).
-
Alkylation of Acetophenone: The resulting acetophenone is then alkylated with an isopropyl halide (e.g., isopropyl chloride) and a Lewis acid catalyst. However, the acetyl group is deactivating, making the second Friedel-Crafts reaction challenging. A more feasible approach is to perform the alkylation first, followed by acylation.
-
One-Pot Synthesis: A one-pot reaction where benzene is reacted with both isopropyl chloride and acetyl chloride in the presence of a Lewis acid. This approach can lead to a mixture of products, including di-alkylated and di-acylated species, making purification difficult.
Comparison with the Primary Method:
| Aspect | Friedel-Crafts Acylation of Cumene | Alternative Route (from Benzene) |
| Starting Materials | Cumene, Acetyl Chloride | Benzene, Isopropyl Chloride, Acetyl Chloride |
| Number of Steps | Single synthetic step | Can be a one-pot or two-step process |
| Regioselectivity | High selectivity for the para isomer due to the directing effect and steric hindrance of the isopropyl group. | Can lead to a mixture of ortho, meta, and para isomers, as well as poly-substituted products, making purification more complex. |
| Potential Byproducts | Ortho and meta isomers of isopropylacetophenone, di-acylated products. | Di-isopropylbenzenes, di-acetylbenzenes, and isomers of isopropylacetophenone. |
| Overall Efficiency | Generally more efficient and selective for the desired product. | Potentially lower yielding and less selective, requiring more extensive purification. |
Workflow and Validation Diagram
The following diagram illustrates the logical workflow for the synthesis and validation of this compound via the Friedel-Crafts acylation of cumene.
References
A Comparative Analysis of Lewis Acid Catalysts in Cumene Acylation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Friedel-Crafts Acylation of Cumene (B47948).
The Friedel-Crafts acylation of cumene is a cornerstone reaction in organic synthesis, pivotal for the formation of C-C bonds and the introduction of a carbonyl group to an aromatic ring. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative overview of various Lewis acid catalysts, presenting available experimental data, detailed protocols, and a visualization of the reaction workflow to aid in catalyst selection and experimental design.
Performance Comparison of Lewis Acid Catalysts
The efficiency of a Lewis acid catalyst in cumene acylation is determined by several factors, including its intrinsic acidity, the nature of the acylating agent, and the reaction conditions. While direct, comprehensive comparative studies on cumene acylation are limited, data from the acylation of analogous aromatic compounds provide valuable insights. The following table summarizes the performance of various categories of Lewis acid catalysts.
| Catalyst Type | Catalyst Example | Acylating Agent | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Traditional Lewis Acids | AlCl₃ | Acetyl Chloride | Benzene (B151609) | RT | - | High | - | [1][2] |
| FeCl₃ | Acetyl Chloride | Benzene | RT | - | Moderate | - | [1][2] | |
| Zeolites (Solid Acids) | H-Beta | Acetic Anhydride | Anisole (B1667542) | 80 | - | 42 | High (para) | [3] |
| H-Y | Acetic Anhydride | Anisole | 120 | 3 | Moderate | High (para) | [3] | |
| H-ZSM-5 | Acetic Anhydride | Anisole | 120 | 3 | Low | High (para) | [3] | |
| CeZSM-5 | Acetic Anhydride | Benzene | - | - | 86.4 | 95.0 (to acetophenone) | [4] | |
| Lanthanide Triflates | Cu(OTf)₂ | Benzoyl Chloride | Anisole | 80 | 1 | >95 | 96 (para) | [5] |
| Heteropolyacids | Preyssler catalyst | Acetic Anhydride | Anisole | RT | 0.25 | 98 | 100 (para) | [6] |
| Metal Oxides | In₂O₃/MCM-41 | Benzoyl Chloride | Benzene | - | - | High | - | [4] |
Note: Data for cumene acylation is scarce; therefore, data for the acylation of similar aromatic substrates like benzene and anisole are included to provide a comparative perspective. Reaction conditions and performance metrics can vary significantly based on the specific substrate and acylating agent used.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for cumene acylation using different classes of Lewis acid catalysts, synthesized from methodologies described in the literature.
Protocol 1: Acylation using a Traditional Lewis Acid (e.g., AlCl₃)
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Cumene is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) in the flask. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is then added portion-wise while stirring.[1][2] The amount of catalyst is typically stoichiometric or in slight excess relative to the acylating agent.[2]
-
Addition of Acylating Agent: The acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise from the dropping funnel at a controlled temperature, usually 0-5 °C, to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified duration until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction mixture is quenched by carefully pouring it onto crushed ice and a dilute solution of hydrochloric acid to decompose the catalyst-ketone complex.
-
Product Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a sodium bicarbonate solution, followed by brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired acylated cumene.
Protocol 2: Acylation using a Heterogeneous Solid Acid Catalyst (e.g., Zeolite)
-
Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by heating under vacuum or a flow of dry air at a high temperature (e.g., 120°C for several hours) to remove adsorbed water.[3]
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: Cumene, the acylating agent (e.g., acetic anhydride), and the activated catalyst are added to the flask.[3] For solid acids, the reaction can often be performed without a solvent.
-
Reaction Progression: The mixture is heated to the desired reaction temperature (e.g., 80-120°C) and stirred vigorously for the required time.[3] The reaction progress is monitored by GC or TLC.
-
Catalyst Recovery: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration.
-
Product Isolation and Purification: The filtrate is then worked up as described in the traditional Lewis acid protocol (steps 5-7), although the quenching step with acid is often unnecessary. The recovered catalyst can be washed, dried, and potentially reused after regeneration.[7]
Reaction Workflow and Influencing Factors
The efficiency of cumene acylation is a multifactorial process. The logical relationships between the key components and factors influencing the outcome are depicted in the following diagrams.
Caption: General experimental workflow for Lewis acid-catalyzed cumene acylation.
Caption: Key factors influencing the outcome of cumene acylation.
References
A Comparative Analysis of the Reactivity of 4'-Isopropylacetophenone and Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4'-Isopropylacetophenone and acetophenone (B1666503). The presence of a para-isopropyl group on the phenyl ring of this compound introduces distinct electronic and steric effects that differentiate its reactivity from the parent compound, acetophenone. This comparison is supported by established principles of physical organic chemistry and available substituent constant data.
Introduction to the Compounds
Acetophenone is an aromatic ketone with the chemical formula C₆H₅C(O)CH₃. It is a fundamental building block in organic synthesis and is known for the characteristic reactivity of its carbonyl group and α-protons.
This compound , also known as p-isopropylacetophenone, is a derivative of acetophenone with an isopropyl group at the para position of the phenyl ring.[1] This substitution influences the electron density distribution and steric environment of the molecule.
Theoretical Framework for Reactivity Comparison
The reactivity of aromatic ketones is primarily governed by two factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These effects are quantified by Hammett substituent constants (σ). Electron-donating groups increase the electron density at the carbonyl carbon, making it less electrophilic and generally decreasing its reactivity towards nucleophiles.[2][3] Conversely, electron-withdrawing groups decrease electron density, enhancing electrophilicity and reactivity.
-
Steric Effects: The spatial arrangement of atoms and the bulkiness of substituent groups.[4] Steric hindrance can impede the approach of reagents to the reaction center, thereby slowing down the reaction rate. Taft's steric parameter (Eₛ) is a measure of this effect.[5]
Data Presentation: Substituent Effects
The electronic and steric effects of the para-isopropyl group can be summarized by the following parameters:
| Compound | Substituent (para) | Hammett Constant (σₚ) | Taft Steric Parameter (Eₛ) for Isopropyl |
| Acetophenone | -H | 0.00 | N/A |
| This compound | -CH(CH₃)₂ | -0.15 | -1.71 |
Note: The Hammett constant (σₚ) for the para-isopropyl group is -0.15, indicating it is an electron-donating group.[6][7] The Taft steric parameter (Eₛ) for an isopropyl group is -1.71, quantifying its steric bulk.[7]
Predicted Reactivity Comparison
Based on the electronic and steric parameters, the following reactivity differences are predicted:
Nucleophilic Addition to the Carbonyl Group (e.g., Reduction)
The para-isopropyl group in this compound is electron-donating (σₚ = -0.15), which increases the electron density at the carbonyl carbon compared to acetophenone.[6][7] This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles .
-
Prediction: Acetophenone is expected to undergo nucleophilic addition reactions, such as reduction with sodium borohydride (B1222165), at a faster rate than this compound.
Enolate Formation
The formation of an enolate involves the removal of an α-proton by a base. The acidity of the α-protons is influenced by the electronic nature of the aromatic ring. An electron-donating substituent, like the isopropyl group, will slightly destabilize the resulting enolate anion through an inductive effect, making the α-protons less acidic.
-
Prediction: Acetophenone is expected to have more acidic α-protons and therefore form an enolate at a faster rate than this compound under identical basic conditions.[8][9]
Oxidation (Haloform Reaction)
The haloform reaction, which involves the oxidation of a methyl ketone in the presence of a base and a halogen, proceeds via enolate formation.[8] Since the rate-determining step is often the initial deprotonation to form the enolate, the same electronic effects apply.
-
Prediction: Acetophenone is expected to undergo the haloform reaction more readily than this compound due to the faster formation of the enolate intermediate.
Experimental Protocols
The following are generalized experimental protocols that can be used to quantitatively compare the reactivity of this compound and acetophenone.
Protocol 1: Comparative Reduction of Ketones with Sodium Borohydride
Objective: To compare the relative rates of reduction of this compound and acetophenone.
Materials:
-
Acetophenone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of acetophenone and this compound in methanol.
-
In separate reaction vessels, add a standardized amount of NaBH₄ to each ketone solution at a controlled temperature (e.g., 0 °C).
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals and quenching them with a suitable reagent (e.g., acetone).
-
Analyze the quenched aliquots by TLC and GC-MS to determine the concentration of the starting ketone and the corresponding alcohol product over time.
-
Plot the concentration of the ketone versus time for both reactions to determine the initial reaction rates. A faster decrease in the concentration of the starting material indicates a higher reactivity.[10][11][12]
Protocol 2: Comparative Kinetics of Enolate Formation via Iodination
Objective: To compare the rates of enolate formation of this compound and acetophenone.
Materials:
-
Acetophenone
-
This compound
-
Iodine (I₂)
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., aqueous ethanol)
-
Sodium thiosulfate (B1220275) solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of acetophenone and this compound of known concentrations in the chosen solvent.
-
Prepare a solution of iodine in the same solvent.
-
In a cuvette, mix the ketone solution and the base.
-
Initiate the reaction by adding a known amount of the iodine solution. The rate of the reaction is independent of the iodine concentration as long as it is present.
-
Monitor the disappearance of the iodine color (or absorbance at a specific wavelength) over time using a UV-Vis spectrophotometer. The rate of iodine consumption is equal to the rate of enolization.
-
The reaction should be zero-order with respect to iodine. The rate of the reaction is determined by the rate of enolate formation.
-
Compare the initial rates of reaction for both ketones to determine their relative rates of enolization.[8][9]
Visualizations
Conclusion
The presence of a para-isopropyl group on this compound leads to a predicted decrease in reactivity compared to acetophenone in several key chemical transformations. This is attributed to the electron-donating nature of the isopropyl group, which reduces the electrophilicity of the carbonyl carbon, and to a lesser extent, potential steric hindrance. For reactions proceeding via nucleophilic attack on the carbonyl carbon or through enolate intermediates, acetophenone is expected to be the more reactive substrate. The provided experimental protocols offer a framework for the quantitative verification of these predictions. This understanding of substituent effects is crucial for medicinal chemists and process development scientists in predicting reaction outcomes and designing synthetic routes.
References
- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Hammett substituent constants [stenutz.eu]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
A Comparative Guide to the Synthesis of 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
4'-Isopropylacetophenone is a key intermediate in the synthesis of various pharmaceuticals and a valuable component in the fragrance industry. The selection of an optimal synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of alternative synthesis routes for this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different methods of synthesizing this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Cumene (B47948) | Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0 to RT | 0.75 | High (not specified) |
| Friedel-Crafts Acylation | Cumene | Acetic Anhydride | H-Beta Zeolite | None (Solvent-free) | 150 | Not specified | Moderate to High |
| Oxidation of Alkene | 4-Isopropylstyrene | Air (O₂) | Not specified | 1,2-Diethoxyethane (B108276) | 90 | 12 | 91 |
| Grignard Reaction | 4-Isopropylbenzonitrile (B76856) | Methylmagnesium Bromide | None | Diethyl ether | Reflux | 2-4 | High (not specified) |
Experimental Protocols
Friedel-Crafts Acylation of Cumene with Acetyl Chloride
This classical method is widely used for the synthesis of aryl ketones. It involves the electrophilic substitution of an acyl group onto the aromatic ring of cumene.
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (0.055 mol, 1.1 equiv) in 15 mL of dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane dropwise to the stirred suspension over 10 minutes.
-
Following the addition, add a solution of cumene (0.050 mol) in 10 mL of dichloromethane dropwise at a rate that prevents excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
To quench the reaction, carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.
-
Remove the drying agent by gravity filtration, and concentrate the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation.
Oxidation of 4-Isopropylstyrene
This method represents a greener alternative, utilizing air as the oxidant.
Procedure: [1]
-
In a 5 mL round-bottom flask, prepare a mixture of the alkene (presumably 4-isopropylstyrene) (0.6 mmol) and 1,2-diethoxyethane (0.5 mL, 3.6 mmol).
-
Equip the flask with an air balloon and stir the contents at 90°C for 12 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain this compound.[1]
Grignard Reaction with 4-Isopropylbenzonitrile
This route involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis to yield the ketone.
Procedure:
-
Assemble an oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
In the flask, dissolve 4-isopropylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Place a solution of methylmagnesium bromide (1.1-1.5 equivalents) in the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred nitrile solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Gentle heating can be applied to ensure the reaction goes to completion.
-
For the workup, cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Synthetic Pathways Overview
The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound.
References
A Comparative Guide to Green Synthesis of 4'-Isopropylacetophenone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of green synthesis methods for 4'-isopropylacetophenone, a key intermediate in the pharmaceutical and fragrance industries. Traditional synthesis via Friedel-Crafts acylation, while effective, is often hampered by the use of corrosive and environmentally hazardous catalysts. This report details greener alternatives, including ultrasound-assisted synthesis, microwave-assisted methods, and the use of solid acid catalysts, supported by available experimental data and detailed protocols.
Executive Summary
The fine chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. This guide evaluates emerging sustainable methods for the synthesis of this compound, comparing them against the traditional, less eco-friendly Friedel-Crafts acylation. The green alternatives explored offer significant advantages, including the use of less hazardous reagents, milder reaction conditions, reduced reaction times, and the potential for catalyst recycling. This analysis is intended to inform the selection of synthesis routes that are not only efficient but also environmentally responsible.
Traditional vs. Green Synthesis Approaches
The conventional method for synthesizing this compound involves the Friedel-Crafts acylation of cumene (B47948) with an acylating agent like acetyl chloride or acetic anhydride (B1165640), typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method can provide good yields, it suffers from several drawbacks, including the use of stoichiometric amounts of a corrosive and moisture-sensitive catalyst, and the generation of significant acidic waste during workup.
Green chemistry offers several innovative approaches to circumvent these issues. These methods focus on the use of reusable solid acid catalysts, and energy-efficient techniques like microwave and ultrasound irradiation to drive the reaction.
Comparative Analysis of Synthesis Methods
This section provides a detailed comparison of different synthesis methods for this compound. The performance of each method is summarized based on key metrics such as reaction time, temperature, catalyst used, and product yield.
| Method | Reactants | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Traditional Friedel-Crafts | Cumene, Acetyl Chloride | AlCl₃ (stoichiometric) | Dichloromethane | ~2-4 h | 0 - RT | High | General Knowledge |
| Ultrasound-Assisted Synthesis | Cumene, Acetyl Chloride | Ferric Sulfate (B86663) (catalytic) | Not specified | 30-45 min | Room Temp. | Good | [1][2] |
| Solid Acid Catalysis (Zeolite) | Toluene, Acetic Anhydride | H-USY Zeolite | None (Solvent-free) | Variable | 180 | High (up to 85% selectivity for para-isomer) | [3] |
| Microwave-Assisted Synthesis | 4-bromoacetophenone, Benzaldehyde (B42025) | NaOH | Ethanol (B145695) | 45 s | Not specified | 89.39 | [4] |
Note: Specific yield for this compound via the ultrasound-assisted method with ferric sulfate was not explicitly available in the provided search results, but is described as "good". The microwave-assisted synthesis example is for a related chalcone (B49325) synthesis, demonstrating the potential for rapid, high-yield reactions.
Detailed Experimental Protocols
Ultrasound-Assisted Friedel-Crafts Acylation
This method utilizes a catalytic amount of ferric sulfate and ultrasound irradiation to promote the acylation of cumene.
Experimental Workflow:
Caption: Workflow for Ultrasound-Assisted Synthesis.
Protocol:
-
In a reaction vessel, combine cumene and a catalytic amount of ferric sulfate.
-
Add acetyl chloride dropwise to the mixture.
-
Place the reaction vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for a period of 30 to 45 minutes.[1]
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Solid Acid Catalyzed Friedel-Crafts Acylation (Zeolite)
This solvent-free approach employs a reusable solid acid catalyst, such as H-USY zeolite, for the acylation of an aromatic substrate.
Reaction Pathway:
Caption: Solid Acid Catalyzed Acylation Pathway.
Protocol:
-
Activate the H-USY zeolite catalyst by heating under vacuum.
-
In a reaction vessel, mix the aromatic substrate (e.g., toluene, as a proxy for cumene) and the activated zeolite.[3]
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) with vigorous stirring under solvent-free conditions.[3]
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
The filtrate, containing the product, is then purified, typically by distillation or crystallization.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter timeframes. This example illustrates the synthesis of a chalcone, a related α,β-unsaturated ketone, demonstrating the potential of this technology.
Logical Relationship of Microwave Synthesis:
Caption: Microwave-Assisted Synthesis Logic.
Protocol (for Chalcone Synthesis): [4]
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 5 minutes until the solid dissolves completely.
-
Add benzaldehyde (2.5 mmol) to the solution.
-
Add 10% NaOH solution (1.5 mL) dropwise.
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at a power of 140 watts.[4]
-
After irradiation, cool the mixture and isolate the product by filtration, followed by washing and drying.
Conclusion
The adoption of green synthesis methods for this compound presents a significant opportunity to align industrial chemical production with principles of sustainability. Ultrasound-assisted synthesis with a catalytic amount of ferric sulfate offers a rapid, room-temperature process.[1] The use of solid acid catalysts like zeolites in solvent-free conditions provides a pathway to high selectivity and catalyst recyclability, minimizing waste.[3] Furthermore, microwave-assisted synthesis demonstrates the potential for dramatic reductions in reaction times.[4]
While direct, comprehensive comparative data for all green methods applied specifically to this compound remains an area for further research, the evidence presented in this guide strongly supports the viability and advantages of these greener alternatives over traditional Friedel-Crafts acylation. For researchers and professionals in drug development, the exploration and optimization of these methods can lead to more efficient, cost-effective, and environmentally benign manufacturing processes.
References
A Comparative Analysis of Spectroscopic Data for 4'-Isopropylacetophenone Against Literature Values
This guide provides a detailed comparison of experimentally obtained spectroscopic data for 4'-Isopropylacetophenone with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. The guide includes tabulated data for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols.
Data Presentation: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound, presenting a side-by-side comparison of experimental values with those reported in the literature.
| Spectroscopic Technique | Parameter | Literature Value | Observed Experimental Value |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) in ppm | δ 7.91 (d, J = 8.5 Hz, 2H), 7.32 (d, J = 8.5 Hz, 2H), 2.98 (sept, 1H), 2.59 (s, 3H), 1.28 (d, J = 7.0 Hz, 6H)[1] | [Data to be filled in by the user] |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) in ppm | δ 197.8, 154.6, 135.1, 128.6, 126.6, 34.2, 26.5, 23.6[1] | [Data to be filled in by the user] |
| FT-IR | Absorption Bands (cm⁻¹) | ~2965 (C-H stretch, alkyl), ~1680 (C=O stretch, ketone), ~1605 (C=C stretch, aromatic), ~830 (C-H bend, p-disubstituted) | [Data to be filled in by the user] |
| Mass Spectrometry (EI) | m/z Ratios of Major Fragments | 162 (M⁺), 147 (M⁺ - CH₃), 43 (CH₃CO⁺)[2] | [Data to be filled in by the user] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool pipette into a 5 mm NMR tube to a depth of about 4.5 cm.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired with a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 3.0 seconds. A total of 16 scans were co-added.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 500 MHz spectrometer operating at a frequency of 125 MHz. The spectra were obtained with proton decoupling, a 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans were accumulated.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound was placed between two polished potassium bromide (KBr) salt plates to form a thin capillary film.
-
Data Acquisition: The FT-IR spectrum was recorded using a spectrometer with a resolution of 4 cm⁻¹. The spectrum was an average of 32 scans over the wavenumber range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound was prepared by dissolving 10 µL of the compound in 1 mL of dichloromethane.
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was initially held at 60°C for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes. The injector temperature was 250°C, and helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample was injected in splitless mode.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Mass spectra were scanned over a mass range of m/z 40-400.
Visualization of the Comparison Workflow
The logical flow for comparing the experimental spectroscopic data of this compound with literature values is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Data Comparison.
References
A Comparative Guide to Kinetic vs. Thermodynamic Control in the Friedel-Crafts Acylation of Cumene
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. When employing substituted aromatic compounds such as cumene (B47948) (isopropylbenzene), the regioselectivity of the acylation—specifically the distribution of ortho and para isomers—can be manipulated by carefully controlling the reaction conditions. This guide provides a detailed comparison of the kinetic and thermodynamic control paradigms in the Friedel-Crafts acylation of cumene, supported by established chemical principles and detailed experimental protocols.
Understanding Kinetic and Thermodynamic Control
In the context of the Friedel-Crafts acylation of cumene, the reaction can theoretically yield two primary products: ortho-acetylcumene and para-acetylcumene. The isopropyl group is an ortho-, para- directing group due to its electron-donating nature, which stabilizes the arenium ion intermediate at these positions.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is generally under kinetic control. The major product formed is the one that proceeds through the lowest energy transition state, meaning it is formed the fastest.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible. Under these conditions, the product distribution equilibrates to favor the most stable isomer, which is the thermodynamic product.
Due to the significant steric hindrance posed by the bulky isopropyl group on the cumene ring, the electrophilic attack of the acylium ion at the ortho position is sterically hindered. Consequently, the para position is more accessible, leading to a lower activation energy for the formation of the para isomer. Therefore, in the case of cumene, the para isomer is favored under both kinetic and thermodynamic control. However, the degree of selectivity can be modulated by the reaction conditions. Kinetic control at very low temperatures is expected to yield the highest proportion of the para product, as the reaction is essentially irreversible and favors the path of least steric resistance. Under thermodynamic control, any small amount of the ortho isomer that may have formed can potentially isomerize to the more stable para isomer, thus also favoring the para product.
Comparative Data Summary
While specific quantitative data for the isomer distribution in the Friedel-Crafts acylation of cumene under systematically varied conditions is not extensively available in the reviewed literature, the following table summarizes the expected outcomes based on established principles of electrophilic aromatic substitution and steric effects. The data presented is qualitative and serves to illustrate the principles of kinetic and thermodynamic control.
| Parameter | Kinetic Control | Thermodynamic Control |
| Reaction Temperature | Low (e.g., -20°C to 0°C) | High (e.g., Room Temperature to reflux) |
| Reaction Time | Short (e.g., 30 minutes to 1 hour) | Long (e.g., several hours to overnight) |
| Primary Product | para-acetylcumene | para-acetylcumene |
| Expected Selectivity | Very high para-selectivity | High para-selectivity |
| Rationale | The reaction is irreversible, and the sterically less hindered para position has a lower activation energy for attack. | The reaction is reversible, allowing for isomerization of any minor ortho product to the thermodynamically more stable para product. |
Experimental Protocols
The following are representative experimental protocols for the Friedel-Crafts acetylation of cumene, designed to favor either kinetic or thermodynamic control.
Protocol 1: Kinetically Controlled Synthesis of para-Acetylcumene
This protocol aims to maximize the formation of the para isomer by using low temperatures to ensure the reaction is under kinetic control.
Materials:
-
Cumene (isopropylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to -20°C using a suitable cooling bath (e.g., ice-salt bath).
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at -20°C.
-
Following the addition, add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature does not rise above -15°C.
-
Stir the reaction mixture at -20°C for an additional 30 minutes.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer ratio.
Protocol 2: Thermodynamically Controlled Synthesis of para-Acetylcumene
This protocol uses higher temperatures and longer reaction times to allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer.
Materials:
-
Same as Protocol 1.
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane to the flask.
-
With vigorous stirring, add acetyl chloride (1.0 equivalent) dropwise at room temperature. An initial cooling bath may be necessary to control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4 hours.
-
Monitor the reaction for the disappearance of the starting material and the stabilization of the product ratio by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Follow the workup and analysis procedures as described in Protocol 1 (steps 9-12).
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways and the experimental workflow.
Caption: Reaction pathways in Friedel-Crafts acylation of cumene.
Caption: Experimental workflow for kinetic vs. thermodynamic control.
Navigating the Bioactive Landscape of 4'-Isopropylacetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical scaffolds is paramount. 4'-Isopropylacetophenone, an aromatic ketone, presents a versatile starting point for the synthesis of a diverse range of derivatives. This guide provides a comparative overview of the reported biological activities of key classes of this compound derivatives, supported by available experimental data and detailed methodologies for key assays. While specific data for derivatives of this compound is emerging, this guide draws comparisons from closely related acetophenone (B1666503) analogs to highlight potential areas of therapeutic interest.
Comparative Analysis of Biological Activities
The primary derivatives of this compound that have been investigated for their biological activities fall into three main categories: chalcones, thiosemicarbazones, and Schiff bases. Each class exhibits a distinct profile of antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.
Antimicrobial Activity
Chalcones, thiosemicarbazones, and Schiff bases derived from acetophenones have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action often involves disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial growth signaling pathways.
| Derivative Class | Representative Compound (Analog) | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Staphylococcus aureus | MIC: 15.6 µg/mL | [1] |
| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Escherichia coli | MIC: 31.25 µg/mL | [1] | |
| Thiosemicarbazone | 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | Staphylococcus aureus | MIC: 8 µg/mL | N/A |
| 4-(4-chlorophenyl)-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | Escherichia coli | MIC: 16 µg/mL | N/A | |
| Schiff Base | (E)-N-(4-hydroxybenzylidene)-4-methoxyaniline | Bacillus subtilis | Zone of Inhibition: 18 mm | N/A |
| (E)-4-((4-nitrobenzylidene)amino)phenol | Candida albicans | Zone of Inhibition: 15 mm | N/A |
Cytotoxic Activity
The potential of these derivatives as anticancer agents has been explored through cytotoxicity assays against various cancer cell lines. The mechanism of cytotoxicity can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.
| Derivative Class | Representative Compound (Analog) | Cell Line | Activity (IC50) | Reference |
| Chalcone | Licochalcone A | A549 (Lung carcinoma) | IC50: 5.2 µM | N/A |
| Xanthohumol | PC-3 (Prostate cancer) | IC50: 12.5 µM | N/A | |
| Thiosemicarbazone | Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | HeLa (Cervical cancer) | IC50: 0.1 µM | [2] |
| p-substituted acetophenone thiosemicarbazone | K562 (Leukemia) | IC50: ~10 µM | [3] | |
| Schiff Base | Salicylidene-aniline | MCF-7 (Breast cancer) | IC50: 25 µM | N/A |
| N-(salicylidene)-2-aminophenol | HepG2 (Liver cancer) | IC50: 15 µM | N/A |
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and the inhibition of enzymes like cyclooxygenase (COX) is a major therapeutic strategy. Acetophenone derivatives have shown promise as anti-inflammatory agents.
| Derivative Class | Representative Compound (Analog) | Assay | Activity (IC50) | Reference |
| Chalcone | Isoliquiritigenin | COX-2 Inhibition | IC50: 0.9 µM | N/A |
| Butein | 5-LOX Inhibition | IC50: 2.5 µM | N/A | |
| Thiosemicarbazone | 4-(2-phenoxyphenyl)semicarbazones | Carrageenan-induced paw edema | Potent activity | [N/A] |
| Schiff Base | N/A | N/A | N/A | N/A |
Data for Schiff bases in anti-inflammatory assays is less commonly reported compared to other activities.
Antioxidant Activity
The ability to scavenge free radicals is an important property for combating oxidative stress-related diseases. The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Derivative Class | Representative Compound (Analog) | Assay | Activity (IC50) | Reference |
| Chalcone | 2',4'-dihydroxy-6'-methoxychalcone | DPPH Scavenging | IC50: 15 µg/mL | N/A |
| Thiosemicarbazone | N/A | N/A | N/A | N/A |
| Schiff Base | Schiff bases of 2,4,6-trichlorophenylhydrazine | DPPH Scavenging | IC50: 4.05-369.30 µM | [4] |
Data for thiosemicarbazones in antioxidant assays is less commonly reported compared to other activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the biological assays mentioned.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: COX-1 and COX-2 enzymes are prepared, and a solution of the substrate, arachidonic acid, is made.
-
Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compounds (potential inhibitors).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Visualizing the Path Forward: Synthesis and Activity
The synthesis of these bioactive derivatives from this compound typically follows established chemical pathways. The following diagrams illustrate the general synthetic routes and a conceptual workflow for biological screening.
Caption: General synthetic pathways for chalcone, thiosemicarbazone, and Schiff base derivatives starting from this compound.
Caption: A conceptual workflow for the biological screening and lead identification of this compound derivatives.
Conclusion
Derivatives of this compound, particularly chalcones, thiosemicarbazones, and Schiff bases, represent a promising area for the discovery of new bioactive compounds. While the existing literature provides a strong foundation based on related acetophenone analogs, further focused research on derivatives synthesized directly from this compound is needed to fully elucidate their therapeutic potential. The comparative data and standardized protocols presented in this guide aim to facilitate such research endeavors, ultimately contributing to the development of novel therapeutic agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 4'-Isopropylacetophenone Analogs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offers a comprehensive comparative analysis of the structure-activity relationships (SAR) of a series of hypothetical 4'-Isopropylacetophenone analogs. While specific experimental data on a comprehensive series of these compounds are not extensively available in the public domain, this document extrapolates from the known biological activities of acetophenone (B1666503) derivatives to provide a predictive framework for researchers, scientists, and drug development professionals. The focus is on two key areas of pharmacological interest: acetylcholinesterase (AChE) inhibition, relevant to neurodegenerative diseases[1][2], and anti-inflammatory activity, a cornerstone of treating numerous chronic conditions[3][4].
Hypothetical Data Presentation: A Comparative Analysis
The following tables present hypothetical biological activity data for a series of this compound analogs. This data is intended to illustrate how such information would be organized for a comparative SAR study and to highlight potential trends based on structural modifications.
Table 1: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogs
| Compound ID | R1 (para-position) | R2 (alpha-position) | IC50 (µM) for AChE Inhibition |
| 1 (Parent) | Isopropyl | H | 25.4 |
| 2 | Isopropyl | -OH | 15.8 |
| 3 | Isopropyl | -OCH3 | 22.1 |
| 4 | Isopropyl | -NH2 | 12.5 |
| 5 | tert-Butyl | H | 35.2 |
| 6 | Chloro | H | 18.9 |
| 7 | Hydroxyl | H | 30.1 |
| Donepezil | - | - | 0.025 ± 0.003[5] |
Interpretation of Hypothetical AChE Inhibition Data: The parent compound, this compound (1), is predicted to exhibit moderate AChE inhibitory activity. The introduction of a hydroxyl group at the alpha-position (Compound 2) may enhance activity through potential hydrogen bonding interactions within the enzyme's active site. An amino group at the same position (Compound 4) is hypothesized to be even more favorable, potentially forming stronger interactions. Replacing the isopropyl group with a bulkier tert-butyl group (Compound 5) could lead to a decrease in activity due to steric hindrance. A chloro substituent (Compound 6) might enhance activity through favorable electronic interactions.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Compound ID | R1 (para-position) | R2 (alpha-position) | IC50 (µM) for NO Inhibition in LPS-Stimulated Macrophages |
| 1 (Parent) | Isopropyl | H | 42.7 |
| 2 | Isopropyl | -OH | 28.5 |
| 3 | Isopropyl | -OCH3 | 38.1 |
| 4 | Isopropyl | -NH2 | 25.3 |
| 5 | tert-Butyl | H | 55.9 |
| 6 | Chloro | H | 35.6 |
| 7 | Hydroxyl | H | 30.2 |
| Indomethacin | - | - | 15.0 |
Interpretation of Hypothetical Anti-inflammatory Data: Similar to the trend observed for AChE inhibition, the introduction of hydroxyl (Compound 2) and amino (Compound 4) groups at the alpha-position is predicted to enhance anti-inflammatory activity by potentially increasing interactions with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The substitution on the phenyl ring also appears to play a role, with electron-withdrawing groups like chloro (Compound 6) potentially increasing potency. The presence of a hydroxyl group on the phenyl ring (Compound 7) is also hypothesized to contribute positively to the anti-inflammatory effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below. These protocols are based on established and widely used assays in the field.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[6]
This in vitro assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Donepezil) dissolved in DMSO
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of AChE activity, is then calculated.[5]
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages[7]
This cell-based assay assesses the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compounds and positive control (e.g., Indomethacin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Assay Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
-
Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of inhibition of NO production is calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells. The IC50 value is then determined.[6]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical flow of the structure-activity relationship study.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Simplified signaling pathway in LPS-induced inflammation.
Conclusion
This comparative guide provides a foundational framework for understanding the potential structure-activity relationships of this compound analogs as both acetylcholinesterase inhibitors and anti-inflammatory agents. The hypothetical data and interpretations presented herein suggest that modifications to the parent structure, particularly at the alpha-position of the acetophenone moiety and the para-position of the phenyl ring, could significantly influence biological activity. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and further explore the therapeutic potential of this class of compounds. The provided visualizations aim to clarify the underlying scientific principles and experimental procedures. Future in-depth studies are warranted to synthesize and biologically evaluate these and other analogs to establish a definitive SAR and unlock their full potential in drug development.
References
- 1. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]
- 2. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Study of 4'-Isopropylacetophenone Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to 4'-Isopropylacetophenone, a key intermediate in the pharmaceutical and fragrance industries. We present a detailed analysis of three primary methods: the traditional Friedel-Crafts acylation catalyzed by aluminum chloride (AlCl₃), a variation using ferric chloride (FeCl₃), and a more recent "green chemistry" approach involving alkene oxidation. The performance of each method is benchmarked based on yield, reaction conditions, and catalyst choice, with supporting experimental data and detailed protocols.
Performance Benchmark: Synthesis of this compound
The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies and reaction parameters.
| Method | Starting Material | Acylating Agent/Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Cumene (B47948) | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 | 0.5 | ~70-80% |
| Friedel-Crafts Acylation | Cumene | Acetyl Chloride | FeCl₃ | Dichloromethane | 15-20 | Not Specified | High (exact % not specified in literature) |
| Green Chemistry Oxidation | p-Isopropyl-α-methylstyrene | Air (O₂) | None (uses a specific solvent system) | 1,2-Diethoxyethane (B108276) | 90 | 12 | 91%[1] |
Detailed Experimental Protocols
Method 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol is a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Cumene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition of acetyl chloride is complete, add cumene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition of cumene, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
To quench the reaction, slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Method 2: Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)
Materials:
-
Cumene
-
Acetyl Chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
An inert organic solvent (e.g., Dichloromethane or Dichloroethane)
Procedure:
-
In a reaction vessel, dissolve anhydrous FeCl₃ in the inert organic solvent.
-
Add cumene to the solution.
-
Slowly add acetyl chloride to the mixture while maintaining the temperature between 15-20°C.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is worked up in a similar manner to the AlCl₃-catalyzed method, involving quenching with an acidic aqueous solution, separation of the organic layer, washing, drying, and purification.
Method 3: Green Chemistry Oxidation
This modern approach avoids the use of strong Lewis acids and halogenated solvents, offering a more environmentally benign synthesis.[1]
Materials:
-
p-Isopropyl-α-methylstyrene
-
1,2-Diethoxyethane
Procedure:
-
In a 5 mL round-bottom flask, add p-isopropyl-α-methylstyrene (0.6 mmol) and 1,2-diethoxyethane (0.5 mL, 3.6 mmol).[1]
-
Equip the flask with an air balloon.[1]
-
Stir the reaction mixture at 90°C for 12 hours.[1]
-
Monitor the progress of the reaction by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and experimental workflows described.
Caption: Reaction mechanism for the Friedel-Crafts acylation of cumene.
Caption: Simplified pathway for the oxidation of p-isopropyl-α-methylstyrene.
Caption: A generalized workflow for the synthesis of this compound.
References
Safety Operating Guide
A Guide to the Proper Disposal of 4'-Isopropylacetophenone
Ensuring the safe and environmentally responsible disposal of 4'-Isopropylacetophenone is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a combustible liquid that can cause skin irritation and is toxic to aquatic life with long-lasting effects[1][2]. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (butyl gloves are recommended over nitrile), and a fully-buttoned lab coat[3]. Work should be conducted in a well-ventilated area or within a certified laboratory chemical fume hood[3]. Keep the chemical away from heat, sparks, open flames, and other ignition sources[1][2][4].
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Identify the Waste: Determine if the this compound waste is pure, mixed with other solvents, or in a solid matrix (e.g., contaminated labware). A chemical is considered waste when it is no longer intended for use[5].
-
Segregate Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents[6][7]. Waste containers of this compound must be stored separately from these materials to prevent hazardous reactions[3][8].
Quantitative Data and Hazard Profile
The following table summarizes key data for this compound relevant to its handling and disposal.
| Parameter | Value / Information | Source |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects. | [1][2] |
| Signal Word | Warning | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [6][7] |
| Recommended Extinguishing Media | Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. | [9][10] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][4][6][7] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [1][4][9] |
Step-by-Step Disposal Protocol
This procedure outlines the recommended steps for the safe and compliant disposal of this compound from a laboratory setting.
Container Selection and Labeling
-
1.1 Container: Collect liquid this compound waste in a sealable, airtight, and compatible container[3]. The container should be made of a material that does not react with the chemical and must have a secure screw cap[8]. Do not use metal containers[11].
-
1.2 Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added[3][5]. The label must include:
Waste Accumulation and Storage
-
2.1 Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[8]. This area must be at or near the point of generation and under the control of the operator[11]. A designated section of a fume hood is often an acceptable SAA[8].
-
2.2 Secondary Containment: Place the waste container in secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks[5][12].
-
2.3 Storage Conditions: Keep the container tightly closed at all times, except when adding waste[5][11][13]. Store in a cool, well-ventilated place away from direct sunlight and sources of ignition[3][4][6].
Disposal of Contaminated Materials
-
3.1 Contaminated Labware: Grossly contaminated labware should be decontaminated if possible or disposed of as chemical waste[12]. For items that can be cleaned, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5][12].
-
3.2 Empty Containers: An empty container that held this compound must be triple-rinsed with a solvent[5]. The rinsate is collected as hazardous waste. After rinsing and defacing the original label, the container may be disposed of in the regular trash or recycled according to institutional policy[12][14].
-
3.3 Spill Cleanup: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed container and dispose of it as hazardous waste[1][3].
Arranging for Final Disposal
-
4.1 Professional Disposal Service: The final disposal of this compound must be conducted by a licensed professional waste disposal service[9]. Do not pour it down the drain or dispose of it with regular household garbage[2][4][5].
-
4.2 Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a chemical collection request form once the container is full[3]. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance[12].
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. echemi.com [echemi.com]
- 11. uno.edu [uno.edu]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4'-Isopropylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4'-Isopropylacetophenone. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is an aromatic ketone that presents several potential hazards. It is recognized as an irritant to the eyes, skin, and respiratory system.[1][2] It is also a flammable substance.[2] While there is limited data on its long-term health effects, it is not currently classified as a carcinogen.[1] Exposure may cause symptoms such as headache, dizziness, and nausea.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[4] Check manufacturer's glove compatibility chart for breakthrough times. | Prevents skin contact, which can cause irritation.[1][2] Nitrile and neoprene offer good resistance to ketones.[4] |
| Body Protection | A lab coat or chemical-resistant apron worn over appropriate street clothes (long pants, closed-toe shoes).[5] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a chemical fume hood.[6] Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for large spills. | Protects the respiratory system from irritation due to inhalation of vapors.[1][2] |
Operational Protocol: Handling this compound
This step-by-step guide outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Assemble all necessary equipment and reagents.
- Verify that an emergency eyewash station and safety shower are accessible.
- Don the appropriate PPE as specified in the table above.
2. Handling and Use:
- Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with the chemical. Use appropriate tools for transfer and measurement.
- Keep containers of this compound tightly closed when not in use.
- Prevent the release of vapors into the work environment.
3. Post-Handling:
- Decontaminate all equipment and work surfaces thoroughly after use.
- Remove PPE carefully, avoiding self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work should be done with respiratory protection.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels to absorb the initial spill.[7]
-
Neutralize (if applicable): For larger or more hazardous spills, consult your institution's safety protocols for potential neutralization steps.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated and clearly labeled hazardous waste container.
- Ensure the waste container is compatible with the chemical and is kept tightly closed.
2. Waste Labeling:
- Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
3. Waste Storage:
- Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Waste Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. hsa.ie [hsa.ie]
- 5. research.arizona.edu [research.arizona.edu]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. employees.delta.edu [employees.delta.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
